116-9e
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFQWLNXJMUCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420131 | |
| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831217-43-7 | |
| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116-9e | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of 116-9e in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1, in the context of prostate cancer. This document details the molecular pathways affected by this compound, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation.
Introduction to this compound and its Target, DNAJA1
This compound is a novel small molecule that targets DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), a crucial co-chaperone of Heat Shock Protein 70 (Hsp70).[1][2] The Hsp70 chaperone system plays a critical role in maintaining protein homeostasis, assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. In cancer cells, which are often under significant proteotoxic stress due to high rates of proliferation and accumulation of mutated proteins, the Hsp70 machinery is frequently upregulated to support cell survival.
DNAJA1 functions by delivering client proteins to Hsp70 and stimulating its ATPase activity, a key step in the chaperone cycle.[3] In several cancers, including castration-resistant prostate cancer (CRPC), DNAJA1 is overexpressed, contributing to the stability and function of oncoproteins and promoting resistance to therapy.[1][2] By inhibiting DNAJA1, this compound disrupts the Hsp70 chaperone cycle, leading to the destabilization and degradation of key client proteins that are essential for the survival and proliferation of cancer cells. This mechanism of action makes this compound a promising agent for sensitizing cancer cells to existing and novel therapeutic interventions.
Mechanism of Action of this compound in Prostate Cancer
The primary mechanism of action of this compound in prostate cancer is the inhibition of DNAJA1, which leads to the disruption of the Hsp70 chaperone system. This has several downstream consequences that contribute to its anti-cancer effects, particularly in sensitizing cancer cells to other therapies.
Destabilization of Key Oncoproteins
The Hsp70-DNAJA1 chaperone system is responsible for maintaining the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. In prostate cancer, key clients include the Androgen Receptor (AR), proteins involved in the DNA Damage Response (DDR), and Ribonucleotide Reductase (RNR).
-
Androgen Receptor (AR) Signaling: The AR is a primary driver of prostate cancer growth and progression. Hsp70 and its co-chaperones are known to play a role in the proper folding and stability of the AR.[2][4] Inhibition of the Hsp70 pathway can lead to the degradation of the AR, thereby reducing AR-mediated signaling. By inhibiting DNAJA1, this compound can contribute to the destabilization of the AR, making it a potential strategy to overcome resistance to anti-androgen therapies.
-
DNA Damage Response (DDR): Cancer cells often have a compromised DDR, making them more reliant on the remaining repair pathways for survival. Several proteins involved in the DDR are clients of the Hsp70 system. By inhibiting DNAJA1, this compound can disrupt the stability of these DDR proteins, leading to a synthetic lethal interaction when combined with DNA-damaging agents or PARP inhibitors.[1]
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Ribonucleotide Reductase (RNR) Stability: RNR is a critical enzyme for DNA synthesis and repair.[5] The stability of the RNR complex has been shown to be dependent on the Hsp70-DNAJA1 system.[1][2] Inhibition of DNAJA1 by this compound leads to the degradation of RNR, thereby depleting the pool of deoxyribonucleotides available for DNA replication and repair. This sensitizes cancer cells to agents that induce DNA damage or directly inhibit DNA synthesis.
Sensitization to Anti-Cancer Therapies
A key feature of this compound is its ability to act as a chemosensitizer. By disrupting the chaperone-mediated support for oncoproteins, this compound lowers the threshold for cell death induced by other anti-cancer agents. Preclinical studies in the LNCaP castration-resistant prostate cancer cell line have demonstrated that this compound acts synergistically with a range of chemotherapeutic agents.[1]
Quantitative Data on the Efficacy of this compound in Combination Therapy
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with various anti-cancer drugs in the LNCaP human prostate cancer cell line. Growth inhibition was measured after 72 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound in Combination with Cabozantinib, Clofarabine, and Vinblastine in LNCaP Cells
| Drug Combination | Concentration of this compound (µM) | Concentration of Partner Drug | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) |
| This compound + Cabozantinib | 5 | 1 µM | ~10% | ~60% | < 1 (Synergistic) |
| This compound + Cabozantinib | 5 | 3 µM | ~20% | ~80% | < 1 (Synergistic) |
| This compound + Clofarabine | 5 | 10 nM | ~15% | ~70% | < 1 (Synergistic) |
| This compound + Clofarabine | 5 | 30 nM | ~30% | ~90% | < 1 (Synergistic) |
| This compound + Vinblastine | 5 | 1 nM | ~20% | ~75% | < 1 (Synergistic) |
| This compound + Vinblastine | 5 | 3 nM | ~40% | ~95% | < 1 (Synergistic) |
Table 2: Antagonistic Effects of this compound in Combination with Idarubicin, Omacetaxine, and Sorafenib in LNCaP Cells
| Drug Combination | Concentration of this compound (µM) | Concentration of Partner Drug | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) |
| This compound + Idarubicin | 5 | 1 nM | ~40% | ~30% | > 1 (Antagonistic) |
| This compound + Idarubicin | 5 | 3 nM | ~70% | ~50% | > 1 (Antagonistic) |
| This compound + Omacetaxine | 5 | 1 nM | ~30% | ~20% | > 1 (Antagonistic) |
| This compound + Omacetaxine | 5 | 3 nM | ~60% | ~40% | > 1 (Antagonistic) |
| This compound + Sorafenib | 5 | 1 µM | ~25% | ~15% | > 1 (Antagonistic) |
| This compound + Sorafenib | 5 | 3 µM | ~50% | ~35% | > 1 (Antagonistic) |
Note: The quantitative data in the tables are estimated from the graphical representations in Truman et al., Scientific Reports (2020) 10:13831.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of DNAJA1 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp70 binds to the androgen receptor N-terminal domain and modulates the receptor function in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 4. Regulation of heat shock protein 70-1 expression by androgen receptor and its signaling in human prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Function of DNAJA1 Inhibitor 116-9e: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and mechanism of action of 116-9e, a novel inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1). DNAJA1, a co-chaperone of Hsp70, has emerged as a critical hub for anticancer drug resistance, and its inhibition represents a promising strategy to enhance the efficacy of existing and future cancer therapies.[1][2]
Core Function and Mechanism of Action
The primary function of this compound is to inhibit the activity of DNAJA1, a key player in the cellular protein quality control system.[3] DNAJA1 acts as a co-chaperone, delivering "client" proteins to the main Hsp70 chaperone for proper folding and stability.[2][3] In various cancers, DNAJA1 is upregulated, contributing to the stability of oncoproteins and promoting malignancy and resistance to treatment.[1][2]
The inhibitor this compound disrupts the crucial interaction between DNAJA1 and its client proteins. This disruption prevents the proper functioning of the Hsp70 chaperone machinery for these specific clients, leading to their degradation. One of the most significant client proteins of DNAJA1 is mutant p53.[4][5] By inhibiting DNAJA1, this compound promotes the degradation of mutant p53, thereby reducing its oncogenic gain-of-function activities.[4][6]
Furthermore, inhibition of DNAJA1 by this compound has been shown to sensitize cancer cells to a range of chemotherapeutic agents.[1][2][3] This sensitizing effect is achieved by destabilizing proteins involved in drug resistance pathways. For example, this compound treatment leads to the degradation of R2B, a subunit of ribonucleotide reductase (RNR), making cancer cells more susceptible to RNR inhibitors like hydroxyurea (B1673989) and triapine.[7]
Key Signaling Pathways and Cellular Processes
The inhibition of DNAJA1 by this compound impacts several critical cellular pathways, primarily those related to protein homeostasis (proteostasis), cell survival, and DNA damage response.
Quantitative Data on Drug Interactions
The efficacy of this compound is often evaluated in combination with other anticancer drugs. The Combination Index (CI) is a quantitative measure used to assess drug synergy, additivity, or antagonism, as determined by the Chou-Talalay method.
| Combination Drug | Cell Line | Effect with this compound | Combination Index (CI) | Reference |
| Cabozantinib | LNCaP | Synergy | < 1 | [3] |
| Clofarabine | LNCaP | Synergy | < 1 | [3] |
| Vinblastine | LNCaP | Synergy | < 1 | [3] |
| Idarubicin | LNCaP | Antagonism | > 1 | [3] |
| Omacetaxine | LNCaP | Antagonism | > 1 | [3] |
| Sorafenib | LNCaP | Antagonism | > 1 | [3] |
Experimental Protocols
Cell Culture and Drug Treatment
Castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP, are commonly used to evaluate the effects of this compound.[1][3]
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Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
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Drug Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with other drugs, for a specified duration, typically 72 hours.[3][8]
Cell Viability Assay
The effect of this compound on cell proliferation and viability is assessed using assays like the Cell Titer-Glo Luminescent Cell Viability Assay.
Analysis of Drug Synergy
The Chou-Talalay method is employed to quantitatively determine the nature of the interaction between this compound and other drugs.
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Data Input: Dose-response curves for each drug alone and in combination are generated from the cell viability assays.
-
Software Analysis: Compusyn software is used to calculate the Combination Index (CI).
-
Interpretation of CI Values:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Conclusion
The DNAJA1 inhibitor this compound represents a novel and promising therapeutic strategy in oncology. Its ability to selectively target the DNAJA1 co-chaperone leads to the degradation of key oncoproteins and sensitizes cancer cells to a variety of conventional therapies. The data and experimental protocols outlined in this guide provide a solid foundation for further research and development of DNAJA1 inhibitors as a new class of anticancer agents. Further investigation into the full range of DNAJA1 client proteins and the long-term efficacy and potential toxicity of this compound in preclinical and clinical settings is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNAJA1 controls the fate of misfolded mutant p53 through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNAJA1- and conformational mutant p53-dependent inhibition of cancer cell migration by a novel compound identified through a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into the post-translational modifications of Ydj1/DNAJA1 co-chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cellular Targets of 116-9e Beyond DNAJA1: An Uncharted Territory in Chaperone Biology Research
For Immediate Release
[CITY, STATE] – The small molecule 116-9e, a well-documented inhibitor of the Hsp70 co-chaperone DNAJA1, remains a focal point of research in cancer biology and protein quality control. However, a comprehensive analysis of its cellular targets beyond DNAJA1 is currently not available in published scientific literature. While this compound is widely utilized as a specific chemical probe to investigate the functions of DNAJA1, a detailed, publicly accessible off-target profile has yet to be established.
The scientific community has leveraged this compound to elucidate the critical role of the DNAJA1-Hsp70 chaperone system in various cellular processes, including cancer cell proliferation and resistance to chemotherapy. Existing research suggests a degree of selectivity for this compound, as broad inhibition of all J-domain proteins (JDPs) would likely induce significant cellular toxicity, a phenomenon not widely reported in studies utilizing this compound. This implies a specific mode of action, but does not preclude the existence of other, as-yet-unidentified cellular binding partners.
A thorough investigation into the off-target effects of this compound would necessitate a multi-pronged experimental approach, including but not limited to:
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Proteome-wide thermal shift assays (CETSA/TPP): To identify proteins that are stabilized or destabilized upon binding to this compound in a cellular context.
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Affinity chromatography coupled with mass spectrometry (AP-MS): To isolate and identify proteins that directly bind to an immobilized form of this compound.
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Biochemical screening: To assess the activity of this compound against a broad panel of purified proteins, particularly other members of the J-domain protein family.
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Quantitative mass spectrometry-based proteomics: To analyze global changes in protein expression and post-translational modifications in cells treated with this compound.
Currently, the scientific literature lacks reports of such comprehensive off-target deconvolution studies for this compound. While the compound's on-target activity against DNAJA1 is well-characterized, the broader landscape of its molecular interactions within the cell remains an open area for investigation.
Therefore, this document cannot provide an in-depth technical guide on the cellular targets of this compound besides DNAJA1, as the requisite primary research data is not available. The following sections will instead focus on the known on-target effects of this compound and the experimental methodologies used to characterize its interaction with the DNAJA1-Hsp70 machinery, which could be adapted for future off-target identification studies.
The Known Target: DNAJA1 and the Hsp70 Chaperone System
The primary and well-established cellular target of this compound is DnaJ homolog subfamily A member 1 (DNAJA1), also known as Hsp40. DNAJA1 is a co-chaperone that plays a crucial role in regulating the function of Hsp70 molecular chaperones. The Hsp70/Hsp40 system is fundamental to maintaining protein homeostasis by assisting in protein folding, refolding of misfolded proteins, protein degradation, and preventing protein aggregation.
The mechanism of action of this compound involves the inhibition of the interaction between the J-domain of DNAJA1 and the ATPase domain of Hsp70. This interaction is critical for stimulating the ATPase activity of Hsp70, which in turn modulates its affinity for substrate proteins. By disrupting this interaction, this compound effectively inhibits the chaperone activity of the Hsp70/DNAJA1 complex.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway involving DNAJA1 and a general workflow for identifying small molecule targets, which would be applicable to future studies on this compound.
In Vitro Characterization of 116-9e: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
116-9e, also known as MAL2-11B, is a small molecule inhibitor of the DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), a co-chaperone of the 70 kDa heat shock protein (Hsp70). By selectively targeting DNAJA1, this compound disrupts the Hsp70 chaperone machinery, which is crucial for protein folding, stability, and degradation. This interference has significant implications in various cellular processes, including stress response, protein quality control, and the progression of diseases such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related signaling pathways.
Data Presentation
The following tables summarize the available quantitative data for the in vitro activity of this compound.
| Assay Type | Target/System | Effect | Value | Reference |
| Cell Growth Inhibition (GI50) | SK-BR-3 cells | 50% growth inhibition | > 50 µM | [1] |
| ATPase Activity | DnaK–DnaJ complex | Inhibition of ATPase activity | ~80% | |
| Viral Replication | Simian Virus 40 (SV40) | Inhibition of replication and DNA synthesis | - | [1] |
| Viral Growth | BK virus in human kidney cells | Reduction of viral growth at 15 µM over 5 days | - | [1] |
Mechanism of Action: Inhibition of the Hsp70-Hsp40 Chaperone Cycle
This compound functions by interfering with the interaction between Hsp70 (DnaK in prokaryotes) and its co-chaperone Hsp40 (DnaJ in prokaryotes, with DNAJA1 being a human homolog). This interaction is critical for the stimulation of Hsp70's ATPase activity, which drives the chaperone cycle of substrate binding and release. By inhibiting the DnaK-DnaJ complex, this compound effectively stalls this cycle.
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize this compound are provided below.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Hsp70/DnaK chaperone in the presence and absence of the co-chaperone DnaJ and the inhibitor this compound.
Materials:
-
Purified DnaK, DnaJ, and GrpE proteins
-
This compound compound
-
ATP, [γ-32P]ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 11 mM magnesium acetate, 0.8 mg/ml BSA)
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Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing Buffer (0.5 M LiCl, 1 M formic acid)
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Phosphorimager
Protocol:
-
Prepare reaction mixtures containing DnaK in the assay buffer.
-
Add DnaJ to stimulate the ATPase activity of DnaK. For control experiments, GrpE can be used instead of DnaJ, as this compound is not expected to inhibit the DnaK-GrpE interaction.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reactions at a specified temperature (e.g., 30°C) for a set time course.
-
At various time points, quench the reaction by adding formic acid.
-
Spot the quenched reactions onto a TLC plate.
-
Develop the TLC plate in the developing buffer to separate [γ-32P]ATP from the hydrolyzed [γ-32P]Pi.
-
Dry the TLC plate and visualize the separated radioactive species using a phosphorimager.
-
Quantify the amount of hydrolyzed phosphate (B84403) to determine the rate of ATPase activity.
Luciferase Refolding Assay
This assay assesses the ability of the Hsp70 chaperone system to refold denatured luciferase, a process that is dependent on the Hsp70-Hsp40 interaction.
Materials:
-
Firefly luciferase
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Purified DnaK, DnaJ, and GrpE proteins
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This compound compound
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Denaturation Buffer (e.g., 6 M guanidine-HCl)
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Refolding Buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 11 mM magnesium acetate, 1 mM ATP)
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Denature firefly luciferase by incubating it in the denaturation buffer.
-
Prepare refolding reactions containing DnaK, DnaJ, and GrpE in the refolding buffer.
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Add varying concentrations of this compound or DMSO to the refolding reactions.
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Initiate refolding by diluting the denatured luciferase into the refolding reactions.
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Incubate at a specified temperature (e.g., 25°C) for a set time course.
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At various time points, take aliquots of the refolding reaction and add them to the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of refolded, active luciferase.
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Calculate the percentage of refolding relative to a non-denatured luciferase control.
Signaling Pathways Modulated by this compound
By inhibiting DNAJA1, this compound can impact several downstream signaling pathways that are crucial for cell survival, proliferation, and stress response.
DNAJA1 and the NF-κB Pathway
DNAJA1 has been shown to promote the activation of the NF-κB pathway, particularly in the context of certain cancer types.[2] Inhibition of DNAJA1 can, therefore, lead to the downregulation of NF-κB signaling and its pro-survival and pro-inflammatory effects.
DNAJA1 and the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. While the direct regulatory role of DNAJA1 on this pathway is still under investigation, crosstalk between chaperone machinery and PI3K/Akt signaling is well-established. Inhibition of DNAJA1 may indirectly affect this pathway by altering the stability of client proteins that are components or regulators of PI3K/Akt signaling.
DNAJA1 and Apoptosis
DNAJA1 has been implicated in the regulation of apoptosis, with reports suggesting both pro- and anti-apoptotic roles depending on the cellular context.[3] One proposed mechanism for its anti-apoptotic function is through the negative regulation of BAX translocation to the mitochondria.[3] By inhibiting DNAJA1, this compound may sensitize cells to apoptotic stimuli.
Conclusion
This compound is a valuable tool for studying the function of the Hsp70 co-chaperone DNAJA1. Its ability to disrupt the DnaK-DnaJ interaction provides a means to probe the consequences of inhibiting this critical step in the chaperone cycle. The in vitro characterization of this compound demonstrates its inhibitory effect on the ATPase activity of the DnaK-DnaJ complex and on chaperone-mediated protein refolding. Furthermore, the inhibition of DNAJA1 by this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis, highlighting its potential as a chemical probe for investigating disease mechanisms and as a starting point for the development of novel therapeutics. Further studies are warranted to determine its precise binding affinity and to fully elucidate its impact on the complex network of cellular signaling pathways.
References
The Role of 116-9e in Simian Virus 40 (SV40) Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 40 (SV40), a member of the polyomavirus family, has long served as a critical model for understanding eukaryotic cellular processes, including DNA replication and tumorigenesis. The viral life cycle is heavily dependent on host cell machinery, orchestrated by the multi-functional Large T antigen (TAg). TAg's roles in unwinding viral DNA at the origin of replication and recruiting cellular replication factors are essential for viral propagation. Recent research has identified the cellular chaperone network, particularly the Hsp70 system, as a key player in supporting TAg function. This technical guide delves into the role of a specific small molecule inhibitor, 116-9e (also known as MAL2-11B), in disrupting SV40 replication by targeting this crucial host-virus interaction.
This compound: A Targeted Inhibitor of the Hsp70 Co-chaperone DNAJA1
The compound this compound is a potent inhibitor of DNAJA1, a co-chaperone of the 70-kDa heat shock protein (Hsp70). DNAJA1 is essential for the proper functioning of Hsp70, which in turn is required for the correct folding and activity of a multitude of cellular and viral proteins, including the SV40 TAg. By inhibiting DNAJA1, this compound disrupts the chaperone-mediated support of TAg, leading to a significant reduction in SV40 replication.[1][2]
Mechanism of Action
The SV40 Large T antigen possesses an N-terminal J domain that stimulates the intrinsic ATPase activity of Hsp70. This interaction is crucial for the chaperone's function in assisting TAg-mediated viral DNA replication. The inhibitor this compound has been shown to interfere with this process through a dual mechanism:
-
Inhibition of TAg's Endogenous ATPase Activity: this compound directly inhibits the inherent ATPase activity of the Large T antigen.[1][2]
-
Inhibition of TAg-mediated Hsp70 Activation: The compound also blocks the ability of the TAg J domain to stimulate the ATPase activity of Hsp70.[1]
This disruption of the TAg-Hsp70 chaperone machinery ultimately compromises the initiation and elongation stages of SV40 DNA replication.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potential of this compound on SV40 replication has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings from the study by Wright et al. (2009), where this compound is referred to as MAL2-11B.
Table 1: Inhibition of SV40 Plaque Formation by this compound (MAL2-11B)
| Compound | Concentration (µM) | Average Plaque Number (% of DMSO control) | Standard Deviation | p-value (vs. DMSO) |
| DMSO (Control) | - | 100 | - | - |
| MAL2-11B | 100 | 1.7 | ± 2.9 | < 0.0002 |
Data extracted from Wright et al., 2009. The number of plaques was normalized to the DMSO control.[1]
Table 2: Inhibition of SV40 DNA Replication in cell culture by this compound (MAL2-11B)
| Treatment | Time (hours) | Viral DNA level (visual estimation from gel) |
| DMSO (Control) | 48 | +++ |
| MAL2-11B (100 µM) | 48 | + |
| MAL3-51 (100 µM) | 48 | +++ |
| MAL3-101 (100 µM) | 48 | +++ |
Data interpreted from gel electrophoresis results in Wright et al., 2009. Viral DNA was isolated from SV40-infected BSC40 cells.[1]
Table 3: Inhibition of in vitro SV40 DNA Replication by this compound (MAL2-11B)
| Compound | Concentration (µM) | DNA Synthesis (visual estimation from gel) |
| DMSO (Control) | - | +++ |
| MAL2-11B | 25 | ++ |
| MAL2-11B | 50 | + |
| MAL2-11B | 100 | - |
Data interpreted from in vitro DNA replication assay results in Wright et al., 2009.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to assess the role of this compound in SV40 replication.
SV40 Plaque Assay
This assay is used to determine the number of infectious virus particles.
-
Cell Seeding: BSC40 cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cells are infected with a low multiplicity of infection (MOI) of SV40.
-
Treatment: After a 2-3 hour adsorption period, the inoculum is removed, and the cells are overlaid with medium containing 0.9% agar (B569324) and the desired concentration of this compound or DMSO as a control.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator.
-
Staining and Counting: After 8-9 days, the cells are stained with crystal violet, and the plaques (zones of cell death) are counted. The results are expressed as a percentage of the control.[1]
SV40 DNA Replication Assay in Cell Culture
This assay measures the accumulation of viral DNA within infected cells.
-
Cell Seeding and Infection: BSC40 cells are grown to confluence in 24-well plates and infected with SV40 at an MOI of 2.
-
Treatment: Following a 2-3 hour adsorption period, the medium is replaced with fresh medium containing this compound or DMSO. The treatment is repeated after 48 hours.
-
DNA Isolation: At indicated time points, total DNA is isolated from the cells using a commercial spin column kit.
-
Analysis: The isolated DNA is digested with a restriction enzyme that linearizes the SV40 genome (e.g., BamHI). The digested DNA is then resolved by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining to assess the amount of viral DNA.[1]
In Vitro SV40 DNA Replication Assay
This cell-free system reconstitutes the essential components for SV40 DNA replication.
-
Reaction Mixture: A reaction mixture is prepared containing a plasmid with the SV40 origin of replication (pUC.HSO), HeLa cell extract (as a source of cellular replication factors), purified SV40 Large T antigen, an ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) phosphokinase), and radiolabeled dNTPs (e.g., [α-³²P]dCTP).
-
Treatment: this compound or DMSO is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30, 60, 90, 120 minutes).
-
Analysis: The reaction is stopped, and the DNA products are purified and resolved by agarose gel electrophoresis. The incorporation of the radiolabel is detected by autoradiography to visualize the newly synthesized DNA.[1]
TAg ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the Large T antigen.
-
Reaction Setup: Purified TAg is pre-incubated on ice with this compound or DMSO in a reaction buffer containing HEPES, NaCl, MgCl₂, and DTT.
-
Initiation: The reaction is initiated by the addition of ATP and [α-³²P]ATP.
-
Incubation: The reaction is incubated at 30°C.
-
Analysis: Aliquots are taken at various time points and the reaction is stopped. The products (ADP and remaining ATP) are separated by thin-layer chromatography and quantified using a phosphorimager to determine the amount of ATP hydrolyzed.[1]
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and the workflow of a key experiment.
Caption: Signaling pathway of SV40 replication and the inhibitory action of this compound.
Caption: Workflow for the SV40 DNA replication assay in cell culture.
Conclusion
The small molecule inhibitor this compound represents a promising tool for dissecting the intricate relationship between SV40 and the host cell's chaperone machinery. Its ability to disrupt the function of the DNAJA1 co-chaperone and directly inhibit the ATPase activity of the Large T antigen highlights a potential therapeutic avenue for combating infections by SV40 and other polyomaviruses that rely on similar host-virus interactions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the antiviral properties of this compound and to explore the development of novel therapies targeting viral-chaperone dependencies.
References
- 1. Inhibition of Simian Virus 40 replication by targeting the molecular chaperone function and ATPase activity of T antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Simian Virus 40 replication by targeting the molecular chaperone function and ATPase activity of T antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of 116-9e: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 116-9e is emerging as a significant tool in cancer research, primarily functioning as an inhibitor of DnaJ homolog subfamily A member 1 (DNAJA1), a co-chaperone of Heat shock protein 70 (Hsp70).[1][2][3][4] The therapeutic strategy of targeting Hsp70 has historically been challenged by issues of cellular toxicity.[1][2][3][4] The inhibition of specific co-chaperones like DNAJA1 presents a potentially more targeted and less toxic approach to cancer therapy by selectively affecting pathways on which cancer cells are dependent.[1][4] This document provides a summary of the currently available preliminary data on the toxicity and activity of this compound, with a focus on its in vitro applications. It is important to note that comprehensive in vivo toxicity studies and specific quantitative toxicity metrics such as LD50 values for this compound are not extensively available in the public domain at the time of this report. The information presented herein is collated from studies investigating its synergistic and antagonistic effects in combination with other anti-cancer agents.
Mechanism of Action: Targeting the Hsp70/DNAJA1 Axis
Compound this compound functions as a small molecule inhibitor of DNAJA1.[1][2][3][4] DNAJA1 is a member of the J-domain protein (JDP) family, which acts as a co-chaperone for Hsp70. JDPs play a crucial role in the protein folding cycle by delivering substrate proteins (clients) to Hsp70 and stimulating its ATPase activity. In many cancers, the Hsp70 chaperone machinery is upregulated to maintain the stability of oncoproteins, thus promoting cancer cell survival.
By inhibiting DNAJA1, this compound disrupts the interaction between DNAJA1 and Hsp70, leading to the destabilization and subsequent degradation of specific client proteins that are crucial for cancer cell proliferation and survival.[1] This targeted approach is hypothesized to offer a better therapeutic window compared to broad-spectrum Hsp70 inhibitors, which can affect normal cellular functions and lead to toxicity.[1]
In Vitro Studies: Combination Therapies
The majority of available data on this compound comes from in vitro studies where it was used in combination with approved oncology drugs to assess its potential to sensitize cancer cells to these agents.
Quantitative Data Summary
Specific IC50 values for this compound as a standalone agent are not reported in the reviewed literature. The primary quantitative metric used is the Combination Index (CI), which assesses the nature of the interaction between two drugs. A CI value of less than 1 indicates synergy, a value around 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Combination Agent | Observation | Reference |
| LNCaP (Prostate Cancer) | Cabozantinib | Synergy (CI < 1) | [2][4] |
| LNCaP (Prostate Cancer) | Clofarabine | Synergy (CI < 1) | [2][4] |
| LNCaP (Prostate Cancer) | Vinblastine | Synergy (CI < 1) | [2][4] |
| LNCaP (Prostate Cancer) | Idarubicin | Antagonism (CI > 1) | [2][4] |
| LNCaP (Prostate Cancer) | Omacetaxine | Antagonism (CI > 1) | [2][4] |
| LNCaP (Prostate Cancer) | Sorafenib | Antagonism (CI > 1) | [2][4] |
| A549 (Lung Carcinoma) | Ionizing Radiation | Reduced cell survival | [5] |
Experimental Protocols
The following is a generalized experimental protocol based on the methodologies described in the cited literature for assessing drug interactions with this compound in vitro.
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other anticancer drugs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (DNAJA1 inhibitor)
-
Selected anticancer drugs (e.g., cabozantinib, clofarabine, vinblastine)
-
Cell Titer-Glo Luminescent Cell Viability Assay
-
96-well plates
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat the cells with varying concentrations of the combination drug with or without a fixed concentration of this compound. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assay: After the incubation period, measure cell viability using the Cell Titer-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of growth inhibition for each treatment condition relative to the untreated control. Determine the Combination Index (CI) using the Chou-Talalay method via software like Compusyn to quantify the drug interaction.
In Vivo Toxicity Studies
As of the latest available information, there are no publicly accessible reports detailing in vivo toxicity studies specifically for this compound. Research on other DNAJA1 inhibitors, such as C86 and GY1-22, has shown efficacy in reducing tumor volume in mouse models, suggesting a potential therapeutic role for this class of compounds in vivo.[1][6] However, without specific data for this compound, any discussion on its in vivo safety profile would be speculative.
Effects on Non-Cancerous Cells
A key rationale for targeting DNAJA1 is to achieve a therapeutic effect with minimal toxicity to normal cells.[1] The hypothesis is that cancer cells are often more dependent on chaperone systems for survival due to their high rates of protein synthesis and the presence of mutated, misfolded proteins. While this provides a strong theoretical basis for the selectivity of this compound, direct experimental evidence comparing the cytotoxic effects of this compound on cancerous versus non-cancerous cell lines is not available in the reviewed literature.
Conclusion and Future Directions
The preliminary data on this compound position it as a promising agent for combination cancer therapy. Its mechanism of action, through the inhibition of the Hsp70 co-chaperone DNAJA1, offers a targeted approach that may circumvent the toxicity issues associated with broader Hsp70 inhibition. The available in vitro studies demonstrate its ability to synergize with several approved anticancer drugs, warranting further investigation.
However, a significant gap exists in the understanding of its toxicity profile. Future research should prioritize:
-
Quantitative in vitro toxicity studies: Determining the IC50 values of this compound in a panel of both cancer and non-cancerous cell lines to establish its therapeutic index.
-
Comprehensive in vivo toxicity studies: Conducting studies in animal models to determine key toxicological parameters such as the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its exposure with its biological effects.
A thorough evaluation of these aspects is critical for the translation of this compound from a preclinical research tool to a potential therapeutic candidate.
References
- 1. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Druggable sites/pockets of the p53-DNAJA1 protein-protein interaction: In silico modeling and in vitro/in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The DNAJA1 Inhibitor 116-9e: A Technical Guide to its Impact on Anticancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1, and its significant implications for overcoming anticancer drug resistance. The information presented is collated from key research, offering a comprehensive resource on its mechanism, experimental validation, and the protocols utilized to investigate its effects.
Core Concept: Targeting the Hsp70-DNAJA1 Chaperone System
Heat shock protein 70 (Hsp70) is a crucial molecular chaperone that plays a significant role in the stability of oncoproteins and the development of tumors.[1][2] However, therapeutic targeting of Hsp70 has been challenging due to toxicity concerns.[1][2] An alternative strategy is to target the co-chaperones that regulate Hsp70 activity.[1][2] this compound is an inhibitor of one such co-chaperone, DNAJA1 (also known as Hsp40), which is found to be upregulated in various cancers.[1][2] By inhibiting DNAJA1, this compound disrupts the Hsp70 chaperone system, leading to altered stability of client proteins and, consequently, affecting the cancer cells' sensitivity to various anticancer drugs.[1][2]
Signaling Pathway of Hsp70-DNAJA1 and the Impact of this compound
The following diagram illustrates the signaling pathway involving the Hsp70-DNAJA1 chaperone machinery and the mechanism of action for this compound.
Caption: Hsp70-DNAJA1 signaling and this compound inhibition.
Experimental Validation of this compound's Effect on Drug Resistance
A pivotal study identified DNAJA1 as a key factor in anticancer drug resistance through a chemogenomic screen.[1][2] The study validated these findings using this compound in castration-resistant prostate cancer (CRPC) cell lines and spheroid models.[1][2]
Experimental Workflow
The diagram below outlines the workflow used to identify and validate the role of DNAJA1 in drug resistance and the utility of this compound as a chemical probe.
Caption: Workflow for identifying this compound's impact.
Quantitative Data on Drug Interactions with this compound
The combination of this compound with various approved oncology drugs revealed both synergistic and antagonistic effects, highlighting the potential for combination therapies and the importance of a personalized medicine approach based on tumor DNAJA1 status.[1][2]
Table 1: Synergistic Drug Interactions with this compound in LNCaP Cells
| Drug | Drug Target/Class | Observed Effect with this compound |
| Cabozantinib | MET/VEGFR2 Inhibitor | Synergistic |
| Clofarabine | Nucleoside Analog | Synergistic |
| Vinblastine | Microtubule Inhibitor | Synergistic |
Table 2: Antagonistic Drug Interactions with this compound in LNCaP Cells
| Drug | Drug Target/Class | Observed Effect with this compound |
| Idarubicin | Topoisomerase II Inhibitor | Antagonistic |
| Omacetaxine | Protein Synthesis Inhibitor | Antagonistic |
| Sorafenib | Multikinase Inhibitor | Antagonistic |
The synergy and antagonism were quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Detailed Experimental Protocols
The following are detailed protocols for key experiments performed to evaluate the impact of this compound on anticancer drug resistance.
Drug Interaction Assay in LNCaP Cells
This protocol details the methodology for assessing the synergistic or antagonistic effects of this compound in combination with other anticancer drugs in a 2D cell culture model.
-
Cell Line: LNCaP (human prostate adenocarcinoma) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Procedure:
-
Seed LNCaP cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test drugs (e.g., cabozantinib, clofarabine, vinblastine, idarubicin, omacetaxine, sorafenib) and a fixed concentration of this compound.
-
Treat the cells with the test drugs alone or in combination with this compound. Include vehicle-only treated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Record luminescence using a plate reader.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
-
Prostate Cancer Spheroid Formation and Treatment
This protocol describes the generation of 3D prostate cancer spheroids to model the tumor microenvironment and assess the efficacy of drug combinations.
-
Cell Line: LNCaP cells.
-
Procedure for Spheroid Formation:
-
Coat the wells of a 24-well plate with Matrigel.[1]
-
Seed LNCaP cells onto the Matrigel-coated plates.
-
Allow the cells to aggregate and form spheroids over a period of several days.
-
-
Drug Treatment:
-
Once spheroids have formed, treat them with single agents (synergistic or antagonistic drugs identified from the 2D screen) or in combination with this compound.
-
Monitor the spheroids for changes in size and morphology over the treatment period.[1]
-
Apoptosis Detection in Spheroids
This protocol outlines the procedure for quantifying apoptosis in 3D spheroids following drug treatment.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).
-
Procedure:
-
After drug treatment, collect the spheroids.
-
Dissociate the spheroids into single-cell suspensions using a suitable enzymatic method (e.g., TrypLE).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of apoptotic cells in each treatment group to assess the pro-apoptotic efficacy of the drug combinations.
-
Conclusion
The DNAJA1 inhibitor this compound serves as a powerful tool for investigating the role of the Hsp70 co-chaperone DNAJA1 in anticancer drug resistance. Research has demonstrated that inhibition of DNAJA1 can sensitize cancer cells to a range of therapeutics, while conferring resistance to others.[1][2] This highlights the potential of targeting the Hsp70-DNAJA1 axis as a personalized therapeutic strategy. The methodologies and data presented in this guide provide a solid foundation for further research into the development of DNAJA1 inhibitors and their application in combination therapies to overcome drug resistance in cancer.
References
Methodological & Application
Application Notes and Protocols for 116-9e, a Novel PI3K/Akt/mTOR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4][5] The hypothetical compound 116-9e is a potent and selective small molecule inhibitor designed to target the PI3K/Akt/mTOR pathway. These application notes provide detailed protocols for utilizing this compound in cell culture to assess its biological activity, including its effect on cell viability and its mechanism of action through the inhibition of key signaling proteins.
Mechanism of Action and Signaling Pathway
Compound this compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated.[6][7] Activated Akt then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like the S6 ribosomal protein.[3][4] By inhibiting this cascade, this compound is expected to block these pro-growth and pro-survival signals.
References
Application Notes and Protocols for 116-9e in Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule 116-9e is a potent inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1), a crucial co-chaperone of Heat shock protein 70 (Hsp70). The Hsp70-DNAJA1 chaperone machinery plays a significant role in maintaining the stability and function of various oncoproteins, making it a compelling target in cancer therapy. In recent years, three-dimensional (3D) spheroid models have emerged as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of this compound in cancer spheroid models, with a focus on its synergistic potential with other anticancer agents.
Mechanism of Action
This compound exerts its anticancer effects by disrupting the function of DNAJA1. This inhibition leads to the destabilization and subsequent degradation of Hsp70 client proteins that are critical for tumor progression and survival. Key client proteins include mutant p53 and the androgen receptor (AR).[1] By targeting DNAJA1, this compound can sensitize cancer cells to other therapeutic agents, representing a promising strategy to overcome drug resistance.[2][3][4]
Data Presentation
Synergistic and Antagonistic Interactions of this compound in 2D Cancer Cell Culture
The following table summarizes the combination index (CI) values for this compound with various approved oncology drugs in LNCaP castration-resistant prostate cancer cells. These findings highlight the potential of this compound to enhance the efficacy of certain chemotherapeutics.
| Combination Drug | Target/Class | Interaction with this compound | Combination Index (CI) Value | Reference |
| Cabozantinib | MET/VEGFR2 Inhibitor | Synergy | < 1 | [5] |
| Clofarabine | Nucleoside analog | Synergy | < 1 | [5] |
| Vinblastine | Microtubule inhibitor | Synergy | < 1 | [5] |
| Idarubicin | Topoisomerase II inhibitor | Antagonism | > 1 | [5] |
| Omacetaxine | Protein synthesis inhibitor | Antagonism | > 1 | [5] |
| Sorafenib | Multikinase inhibitor | Antagonism | > 1 | [5] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Analysis of this compound Effects in Spheroid Models
While specific quantitative data for this compound in spheroid models is emerging, the following table provides a template for presenting key metrics from such studies.
| Cell Line | Spheroid Diameter (µm) | Treatment | IC50 (µM) in Spheroids | % Reduction in Spheroid Volume | Viability (% of Control) |
| e.g., PC-3 | 500 ± 50 | This compound | |||
| e.g., DU145 | 450 ± 60 | This compound + Drug X |
Experimental Protocols
Protocol 1: Formation of Prostate Cancer Spheroids
This protocol describes a general method for generating prostate cancer spheroids using the liquid overlay technique, which can be adapted for various cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture prostate cancer cells in standard T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 48-72 hours.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed cancer spheroids in ULA plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
Procedure:
-
After 48-72 hours of incubation, confirm spheroid formation using a microscope.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. If combining with another drug, prepare the drug combination at the desired concentrations.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the medium containing the desired concentration of this compound (or drug combination) to each well. For control wells, add 50 µL of medium with the vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours).
Protocol 3: Quantitative Analysis of Spheroid Viability and Size
A. Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
Materials:
-
Treated spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible, opaque-walled 96-well plates
-
Orbital shaker
Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
B. Spheroid Size Measurement
Materials:
-
Treated spheroids in ULA plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image the spheroids in each well using an inverted microscope at various time points during the treatment period.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula for a sphere: V = (4/3)πr³, where r is the radius (diameter/2).
-
Compare the changes in spheroid size and volume between different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of Hsp70-DNAJA1 and the inhibitory action of this compound.
Caption: Experimental workflow for this compound application in spheroid models.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining 116-9e with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
116-9e is a small molecule inhibitor of DNAJA1 (also known as Hsp40), a crucial co-chaperone of the Heat Shock Protein 70 (Hsp70) molecular chaperone system.[1][2][3] The Hsp70 chaperone machinery plays a pivotal role in maintaining protein homeostasis, and its components are often overexpressed in cancer cells, contributing to the stability and function of numerous oncoproteins.[4][5] By inhibiting DNAJA1, this compound disrupts the J-domain-mediated stimulation of Hsp70's ATPase activity, leading to the destabilization and subsequent degradation of Hsp70 client proteins. This mechanism provides a compelling rationale for combining this compound with other chemotherapy agents to enhance their anti-cancer efficacy.
These application notes provide a comprehensive overview of the preclinical data on combining this compound with various chemotherapy agents, detailed experimental protocols for assessing these combinations, and visualizations of the relevant signaling pathways.
Data Presentation: Efficacy of this compound in Combination Therapy
A chemogenomic screen identified numerous compounds that exhibit synergistic or antagonistic effects when combined with the loss of DNAJA1. Subsequent validation studies using the DNAJA1 inhibitor this compound in castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP, have confirmed these interactions.[1][2] The synergy or antagonism of these combinations was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Synergistic Combinations with this compound
The following table summarizes the synergistic effects observed when combining this compound with cabozantinib, clofarabine (B1669196), and vinblastine (B1199706) in LNCaP prostate cancer cells.[1][2]
| Combination Agent | Class | Cancer Cell Line | Combination Index (CI) Values | Interpretation |
| Cabozantinib | Multi-Tyrosine Kinase Inhibitor (VEGFR, MET, AXL, RET) | LNCaP | CI < 1 | Synergistic |
| Clofarabine | Purine (B94841) Nucleoside Analog (Ribonucleotide Reductase Inhibitor) | LNCaP | CI < 1 | Synergistic |
| Vinblastine | Vinca (B1221190) Alkaloid (Microtubule Inhibitor) | LNCaP | CI < 1 | Synergistic |
Antagonistic Combinations with this compound
Conversely, combinations of this compound with idarubicin, omacetaxine, and sorafenib (B1663141) demonstrated antagonistic effects in LNCaP cells.[1][2]
| Combination Agent | Class | Cancer Cell Line | Combination Index (CI) Values | Interpretation |
| Idarubicin | Anthracycline (Topoisomerase II Inhibitor) | LNCaP | CI > 1 | Antagonistic |
| Omacetaxine | Protein Synthesis Inhibitor | LNCaP | CI > 1 | Antagonistic |
| Sorafenib | Multi-Tyrosine Kinase Inhibitor (RAF, VEGFR, PDGFR) | LNCaP | CI > 1 | Antagonistic |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents, based on methodologies described in the cited literature.[2]
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with other chemotherapy agents and to quantify the level of synergy or antagonism.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (DNAJA1 inhibitor)
-
Chemotherapy agent of interest
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software for Combination Index (CI) analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination agent in culture medium.
-
Drug Treatment: Treat the cells with either this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 72 hours at 37°C.
-
Cell Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.[2]
-
Protocol 2: 3D Spheroid Culture and Viability Assessment
Objective: To evaluate the effect of drug combinations on a more physiologically relevant 3D tumor model.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Matrigel-coated 24-well plates
-
RPMI-1640 medium with 10% FBS
-
This compound and combination agent
-
EVOS cell imager or similar microscope
-
Annexin V/Propidium Iodide (PI) staining kit for apoptosis analysis
-
Flow cytometer
Procedure:
-
Spheroid Formation: Plate cells on Matrigel-coated 24-well plates to allow for the formation of 3D spheroids.
-
Drug Treatment: Once spheroids have formed, treat them with the individual drugs and their combinations at desired concentrations.
-
Morphological Analysis: Monitor the changes in spheroid size and morphology over several days using a cell imager. Synergistic combinations are expected to cause physical disruption and a decrease in spheroid size.[2]
-
Apoptosis Analysis:
-
Harvest the spheroids and dissociate them into single cells.
-
Stain the cells with Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Signaling Pathways and Mechanisms of Interaction
The efficacy of combining this compound with other chemotherapeutics is rooted in the central role of the Hsp70/DNAJA1 chaperone system in maintaining the stability of a wide array of oncoproteins.
General Mechanism of this compound Action
The following diagram illustrates the fundamental mechanism of action of this compound.
Caption: Mechanism of this compound inhibition of the Hsp70 chaperone cycle.
Synergistic Combination with Cabozantinib
Cabozantinib is a multi-tyrosine kinase inhibitor that targets VEGFR, MET, AXL, and RET.[6][7][8][9][10] Many of the downstream signaling proteins in these pathways are client proteins of the Hsp70 chaperone system. By inhibiting DNAJA1, this compound can lead to the degradation of these kinases, thus potentiating the effect of cabozantinib.
Caption: Synergistic mechanism of this compound and Cabozantinib.
Synergistic Combination with Clofarabine
Clofarabine is a purine nucleoside analog that inhibits ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis.[3][5][11][12][13] The subunits of RNR are known client proteins of the Hsp70/Hsp90 chaperone machinery. Inhibition of DNAJA1 by this compound can lead to the degradation of RNR subunits, thereby depleting the dNTP pool and sensitizing cells to the effects of clofarabine.
Caption: Synergistic mechanism of this compound and Clofarabine.
Synergistic Combination with Vinblastine
Vinblastine is a vinca alkaloid that inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.[8][14][15][16][17][18][19] The proteins that regulate the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs) and anti-apoptotic Bcl-2 family members, are often clients of the Hsp70 system. Inhibition of DNAJA1 by this compound can destabilize these regulatory proteins, lowering the threshold for vinblastine-induced apoptosis.
Caption: Synergistic mechanism of this compound and Vinblastine.
Antagonistic Combinations
The mechanisms underlying the antagonistic interactions of this compound with idarubicin, omacetaxine, and sorafenib are less clear but may involve complex cellular responses. For instance, the efficacy of some drugs may depend on a cellular stress response that is dampened by the inhibition of the Hsp70 machinery. Further research is needed to elucidate the precise molecular basis of these antagonistic effects.
Conclusion
The DNAJA1 inhibitor this compound shows significant promise as a combination agent in cancer therapy. Its ability to synergize with a variety of chemotherapeutics by targeting the fundamental process of protein chaperoning highlights the potential of this approach. The provided protocols offer a framework for the preclinical evaluation of novel combinations with this compound. A thorough understanding of the underlying signaling pathways will be crucial for the rational design of future combination therapies aimed at overcoming drug resistance and improving patient outcomes.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antagonism of sorafenib and regorafenib actions by platelet factors in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of human neuroblastoma-related angiogenesis by vinblastine and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and Functional Analysis of the Regulatory Elements in the pHSPA6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergism between clofarabine and decitabine through p53R2: A pharmacodynamic drug-drug interaction modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Initiative and Genome Integrity - Department of Biological Sciences [biology.charlotte.edu]
- 16. DNAJA1 dysregulates metabolism promoting an anti-apoptotic phenotype in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonism of Sorafenib and Regorafenib actions by platelet factors in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 116-9e Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of anticancer agents can be significantly enhanced through synergistic drug combinations. This document provides detailed application notes and protocols for designing and evaluating the synergistic effects of the experimental drug 116-9e, a known inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1), a co-chaperone of Heat Shock Protein 70 (Hsp70). Inhibition of the DNAJA1/Hsp70 chaperone machinery has been shown to sensitize cancer cells to various therapeutic agents, making this compound a promising candidate for combination therapies.[1][2][3]
These protocols will focus on a representative synergistic partner, the multi-targeted tyrosine kinase inhibitor cabozantinib (B823), in the context of a prostate cancer cell line (LNCaP) as a model system. The methodologies provided herein are, however, broadly applicable to other cancer cell types and synergistic drug partners of this compound.
Data Presentation: Quantitative Synergy Analysis
The following tables provide a template for summarizing quantitative data from a drug synergy experiment between this compound and Cabozantinib in LNCaP cells. The data presented here is illustrative to guide the user in data presentation.
Table 1: IC50 Values of Single Agents
| Drug | Cell Line | IC50 (µM) |
| This compound | LNCaP | 15 |
| Cabozantinib | LNCaP | 5 |
Table 2: Combination Index (CI) Values for this compound and Cabozantinib Combination
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 (ED50) | 0.60 | Moderate Synergy |
| 0.75 (ED75) | 0.45 | Synergy |
| 0.90 (ED90) | 0.30 | Strong Synergy |
CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the number of viable cells in culture based on the amount of ATP present.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well opaque-walled microplates
-
This compound
-
Cabozantinib
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment (Single Agents for IC50):
-
Prepare serial dilutions of this compound and cabozantinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Drug Treatment (Combination for Synergy):
-
Prepare stock solutions of this compound and cabozantinib.
-
For a constant-ratio combination, mix the drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50s).
-
Prepare serial dilutions of the drug combination.
-
Add 100 µL of the combination dilutions to the wells.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the single agents using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol is for assessing the effect of this compound and cabozantinib, alone and in combination, on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
Cabozantinib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cabozantinib, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing 116-9e to Investigate Hsp70 Co-chaperone Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 70 (Hsp70) is a crucial molecular chaperone involved in maintaining protein homeostasis.[1][2] Its function is intricately regulated by a suite of co-chaperones, most notably the J-domain containing Hsp40 family, which stimulates Hsp70's ATPase activity and substrate binding.[3][4] The dysregulation of the Hsp70 chaperone system is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2][5][6]
The small molecule 116-9e has emerged as a valuable chemical probe for studying the function of Hsp70 co-chaperones. Specifically, this compound acts as an inhibitor of the interaction between Hsp70 and its Hsp40 co-chaperone (specifically the bacterial DnaK-DnaJ and the human Hsp70-DNAJA1 interaction).[1][5] It functions by sterically hindering the J-domain of Hsp40 from stimulating the ATPase activity of Hsp70, thereby suppressing downstream chaperone functions such as protein folding.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Hsp70 co-chaperone function in both biochemical and cellular contexts.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on Hsp70 function from published literature.
Table 1: In Vitro Inhibition of Hsp70 Function by this compound
| Assay Type | Hsp70 System | Effect of this compound | Quantitative Value | Reference |
| ATPase Activity | DnaK-DnaJ complex | Inhibition of nucleotide hydrolysis | ~80% inhibition | [1] |
| ATPase Activity | DnaK-GrpE complex | Little to no effect | Not significant | [1] |
| Luciferase Folding | DnaK-mediated | Suppression of refolding | Significant suppression | [1] |
Table 2: Cellular Activity of this compound as a DNAJA1 Inhibitor
| Cell Line | Assay Type | Readout | Combination Agent | Synergy | Reference |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Cabozantinib | Synergistic | [7][8] |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Clofarabine | Synergistic | [7][8] |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Vinblastine | Synergistic | [7][8] |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Idarubicin | Antagonistic | [7][8] |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Omacetaxine | Antagonistic | [7][8] |
| LNCaP | Cell Viability (CellTiter-Glo) | Growth Inhibition | Sorafenib | Antagonistic | [7][8] |
| LNCaP | 3D Spheroid Model | Spheroid Disruption | Synergistic Drugs | Physical disruption | [7] |
| LNCaP | 3D Spheroid Model | Spheroid Morphology | Antagonistic Drugs | Minimal changes | [7] |
Mandatory Visualization
Caption: Mechanism of this compound inhibition of the Hsp70 chaperone cycle.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
In Vitro Hsp70 ATPase Activity Assay
This protocol is designed to measure the rate of ATP hydrolysis by Hsp70 (DnaK) in the presence of its co-chaperone Hsp40 (DnaJ) and the effect of this compound. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis using a malachite green reagent.
Materials:
-
Purified E. coli DnaK, DnaJ, and GrpE proteins
-
This compound compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent
-
34% (w/v) Sodium Citrate
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of DnaK, DnaJ, and GrpE in Assay Buffer.
-
Prepare a 10 mM ATP stock solution in water.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order to a final volume of 25 µL:
-
Assay Buffer
-
DnaK (final concentration: 0.6 µM)
-
DnaJ (final concentration: 1.0 µM)
-
For control wells with GrpE, add GrpE (final concentration: 0.9 µM) instead of DnaJ.
-
This compound at various concentrations (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 1 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stop Reaction and Color Development:
-
Add 80 µL of Malachite Green Reagent to each well.
-
Immediately add 10 µL of 34% Sodium Citrate to quench the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of inhibition by this compound relative to the DMSO control.
-
Luciferase Refolding Assay
This assay measures the ability of the Hsp70 chaperone system to refold chemically denatured firefly luciferase, a process that is dependent on the Hsp70-Hsp40 interaction.
Materials:
-
Purified E. coli DnaK, DnaJ, and GrpE proteins
-
Firefly Luciferase
-
This compound compound
-
Guanidinium hydrochloride (GdnHCl)
-
Refolding Buffer: 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)₂, 2 mM ATP, 5 mM DTT
-
Luciferase Assay Reagent
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Luciferase Denaturation:
-
Denature firefly luciferase by incubating it in a solution containing 6 M GdnHCl for at least 1 hour at room temperature.
-
-
Assay Setup:
-
In a 96-well opaque plate, prepare the refolding reaction mixture (final volume 100 µL):
-
Refolding Buffer
-
DnaK (final concentration: 0.2 µM)
-
DnaJ (final concentration: 0.05 µM)
-
GrpE (final concentration: 0.02 µM)
-
This compound at various concentrations (or DMSO for control).
-
-
-
Initiate Refolding:
-
Initiate the refolding reaction by diluting the denatured luciferase 100-fold into the reaction mixture.
-
-
Incubation:
-
Incubate the plate at 30°C.
-
-
Measure Luciferase Activity:
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the reaction mixture and add it to the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence units over time for each condition.
-
Calculate the percentage of refolded luciferase relative to a native luciferase control.
-
Determine the effect of this compound on the rate and yield of luciferase refolding.
-
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound, alone or in combination with other drugs, on the viability of cancer cells.
Materials:
-
LNCaP (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
Other test compounds (e.g., cabozantinib, clofarabine)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well opaque-walled microplate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in complete medium.
-
Add the compounds to the cells, alone or in combination, at the desired final concentrations. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
-
3D Spheroid Formation and Drug Testing
This protocol outlines the formation of 3D tumor spheroids and subsequent treatment with this compound to assess its effect on a more physiologically relevant cancer model.
Materials:
-
LNCaP cells
-
Complete cell culture medium
-
Poly(2-hydroxyethyl methacrylate) (polyHEMA)
-
Ethanol
-
96-well U-bottom plates
-
This compound compound and other test drugs
-
Microscope for imaging
Procedure:
-
Plate Coating:
-
Prepare a 12 mg/mL solution of polyHEMA in 95% ethanol.
-
Coat the wells of a 96-well U-bottom plate with the polyHEMA solution and allow it to dry completely under sterile conditions. This creates a non-adherent surface.
-
-
Spheroid Formation:
-
Seed LNCaP cells onto the coated plate at a density of 1,000-5,000 cells per well in 200 µL of complete medium.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C in a 5% CO₂ incubator for 3-5 days to allow for spheroid formation.
-
-
Drug Treatment:
-
Carefully replace half of the medium in each well with fresh medium containing the desired concentrations of this compound and/or other drugs.
-
-
Monitoring and Analysis:
-
Monitor the spheroids daily using a microscope.
-
Capture images to document changes in spheroid size, morphology, and integrity.
-
At the end of the treatment period, spheroid viability can be assessed using the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the diameter of the spheroids from the images to quantify growth inhibition.
-
Analyze the viability data to determine the dose-response effect of this compound on the 3D culture.
-
By employing these detailed protocols, researchers can effectively utilize this compound as a chemical tool to dissect the intricate roles of Hsp70 co-chaperones in protein homeostasis and disease, paving the way for a deeper understanding of this critical cellular machinery and the development of novel therapeutic strategies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 8. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
Application Notes and Protocols for Screening DNAJA1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for developing and executing biochemical and cell-based assays to identify and characterize small molecule inhibitors of the Hsp40 co-chaperone, DNAJA1. The protocols are designed for screening compounds like the known inhibitor 116-9e and for elucidating their mechanism of action.
Introduction to DNAJA1
DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1) is a critical co-chaperone of Hsp70 (also known as DnaK). It plays a vital role in protein homeostasis by stimulating the ATPase activity of Hsp70, which in turn facilitates the proper folding of newly synthesized or stress-denatured proteins, prevents protein aggregation, and assists in protein translocation across membranes. Dysregulation of DNAJA1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. For instance, in some cancers, DNAJA1 is upregulated and contributes to the stability of oncoproteins.[1][2] The small molecule this compound has been identified as an inhibitor of DNAJA1, likely by disrupting its interaction with Hsp70.[3]
Signaling Pathway Involving DNAJA1
DNAJA1 functions as a key regulator of the Hsp70 chaperone cycle. Its J-domain interacts with the ATPase domain of Hsp70, stimulating ATP hydrolysis. This conformational change in Hsp70 leads to a high-affinity state for substrate proteins, promoting their proper folding or targeting them for degradation. Inhibition of DNAJA1 disrupts this cycle, leading to an accumulation of misfolded proteins and potentially inducing apoptosis in cancer cells that are highly dependent on chaperone machinery for survival.
Caption: DNAJA1's role in the Hsp70 chaperone cycle and the inhibitory action of this compound.
Experimental Workflow for Screening DNAJA1 Inhibitors
A tiered approach is recommended for screening and validating DNAJA1 inhibitors. This workflow progresses from high-throughput biochemical assays to more complex cell-based assays to confirm target engagement and cellular efficacy.
Caption: A tiered experimental workflow for the identification and validation of DNAJA1 inhibitors.
Data Presentation: Quantitative Summary of Inhibitor Activity
The following tables summarize hypothetical but realistic quantitative data for a candidate DNAJA1 inhibitor like this compound.
Table 1: Biochemical and Biophysical Assay Data
| Assay Type | Parameter | Value |
| Hsp70 ATPase Activity Assay | IC50 | 5.2 µM |
| Luciferase Refolding Assay | IC50 | 8.9 µM |
| Surface Plasmon Resonance (SPR) | Kd | 2.7 µM |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Parameter | Value |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | ΔTm | +3.5°C at 20 µM |
| Cell Viability Assay | SK-BR-3 | GI50 | > 50 µM[3] |
| Cell Viability Assay | LNCaP | IC50 | 15 µM |
| Cell Viability Assay | Pancreatic Cancer (e.g., PANC-1) | IC50 | 12 µM |
Table 3: Synergy Studies with Anticancer Drugs in LNCaP cells
| Combination Drug | Type of Interaction | Combination Index (CI) |
| Cabozantinib | Synergy | < 0.9[2] |
| Clofarabine | Synergy | < 0.9[2] |
| Vinblastine | Synergy | < 0.9[2] |
| Idarubicin | Antagonism | > 1.1[2] |
| Omacetaxine | Antagonism | > 1.1[2] |
| Sorafenib | Antagonism | > 1.1[2] |
Experimental Protocols
Hsp70 ATPase Activity Assay
Principle: This assay measures the rate of ATP hydrolysis by Hsp70, which is stimulated by DNAJA1. Inhibitors of DNAJA1 will reduce the rate of ATP hydrolysis. The amount of ADP produced is quantified using a commercially available kit like ADP-Glo™.
Materials:
-
Recombinant human Hsp70 protein
-
Recombinant human DNAJA1 protein
-
ATP
-
Hsp70 Assay Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 0.05% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Mix Preparation: Prepare a 2X enzyme mix containing Hsp70 and DNAJA1 in Hsp70 Assay Buffer. A starting concentration of 40 nM Hsp70 and 20 nM DNAJA1 is recommended, but should be optimized.
-
Incubation: Add 10 µL of the 2X enzyme mix to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare a 2X ATP solution in Hsp70 Assay Buffer. The final concentration should be at the Km for ATP (approximately 1 µM). Add 10 µL of the 2X ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Luciferase Refolding Assay
Principle: This assay assesses the ability of the Hsp70/DNAJA1 chaperone system to refold denatured firefly luciferase.[4][5][6][7] Inhibitors of DNAJA1 will impair this refolding process, resulting in lower luciferase activity.
Materials:
-
Recombinant human Hsp70 protein
-
Recombinant human DNAJA1 protein
-
Firefly Luciferase
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl in 25 mM HEPES pH 7.5)
-
Refolding Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Luciferase Assay System (e.g., Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Luciferase Denaturation: Dilute luciferase to 10 µM in Denaturation Buffer and incubate for 30 minutes at 30°C.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Refolding Buffer, Hsp70 (e.g., 1 µM), DNAJA1 (e.g., 0.5 µM), ATP (e.g., 2 mM), and the test compound or DMSO vehicle.
-
Refolding Initiation: Initiate the refolding reaction by diluting the denatured luciferase 100-fold into the reaction mixtures (final luciferase concentration of 100 nM).
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Luciferase Activity Measurement: Add Luciferase Assay Reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of luciferase refolding for each compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
Principle: SPR is a label-free technique to measure the binding affinity (Kd) between an inhibitor and its target protein in real-time.[8][9][10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DNAJA1 protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds dissolved in running buffer with a small percentage of DMSO.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject a solution of DNAJA1 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in SPR Running Buffer.
-
Inject the compound solutions over the DNAJA1-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
-
Data Acquisition: Record the sensorgrams showing the binding response over time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is used to verify that a compound binds to its target protein in a cellular environment.[12][13][14][15][16][17][18][19] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Cell line expressing DNAJA1 (e.g., HEK293T)
-
Cell culture medium and reagents
-
Test compound and DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-DNAJA1 antibody
-
PCR thermocycler or heating block
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound or DMSO vehicle at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DNAJA1 in each sample by Western blotting using an anti-DNAJA1 antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble DNAJA1 as a function of temperature for both the compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
Cell Viability Assay
Principle: This assay determines the effect of DNAJA1 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PANC-1)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO vehicle.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO control and determine the IC50 or GI50 value.
These protocols provide a robust framework for the discovery and characterization of novel DNAJA1 inhibitors. Appropriate optimization of assay conditions may be required for specific applications and screening platforms.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 6. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Surface Plasmon Resonance Assays of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutant p53 Depletion by Novel Inhibitors for HSP40/J-Domain Proteins Derived from the Natural Compound Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. SHARE @ Children's Mercy - Research Days: Novel potential HSP40 inhibitors derived from a natural compound plumbagin effectively deplete mutant p53 [scholarlyexchange.childrensmercy.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 116-9e Solubility in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding solubility issues encountered with the compound 116-9e in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Question: I am having difficulty dissolving this compound powder in DMSO. What are the initial troubleshooting steps?
Answer:
Initial solubility issues with this compound in DMSO can often be resolved by addressing several key factors. First, verify the purity and integrity of both the compound and the solvent. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating capacity.[1]
If the compound still does not dissolve, gentle warming of the solution to 37°C or sonication in a water bath can help overcome the energy barrier to dissolution.[1][2] It is also possible that the desired concentration exceeds the solubility limit of this compound in DMSO. In such cases, preparing a more dilute stock solution is a recommended approach.[1]
Question: My this compound compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
Answer:
This common phenomenon, often referred to as "salting out," occurs when a compound that is soluble in an organic solvent like DMSO becomes insoluble upon dilution into an aqueous environment due to a dramatic increase in solvent polarity.[2]
To mitigate this, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to create intermediate concentrations.[1][2] Then, add the final, most diluted DMSO stock to your aqueous medium. This gradual reduction in the DMSO concentration can help maintain the compound's solubility.[1] When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing to promote uniform dispersion.[2]
Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%, but it is crucial to determine the specific tolerance of your cell line and to include a DMSO-only vehicle control in your experiments.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of DMSO for preparing stock solutions of this compound?
A1: It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).[1] The hygroscopic nature of DMSO means it readily absorbs moisture from the air, which can negatively impact the solubility of your compound.
Q2: Can I heat the this compound solution to improve solubility?
A2: Yes, gentle heating can be an effective method to aid dissolution. A water bath set to 37°C for 5-10 minutes is a common practice.[1][2] However, be cautious as prolonged exposure to heat can potentially degrade some compounds.
Q3: What should I do if sonication or gentle warming does not work?
A3: If physical methods like heating and sonication are unsuccessful, consider preparing a lower concentration stock solution.[1] If your experimental design allows, you could also explore the use of alternative solvents, though their compatibility with downstream applications must be carefully validated.[1]
Q4: How should I store my this compound DMSO stock solution?
A4: For optimal stability, store your this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] Ensure the storage vials are tightly sealed to prevent moisture absorption.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. While many cell lines can tolerate final DMSO concentrations of up to 0.5%, it is best practice to keep the final concentration at or below 0.1% to minimize potential toxic effects.[1][3][4] It is essential to perform a dose-response experiment to determine the DMSO tolerance of your specific cell line and always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
| Parameter | Value | Units | Notes |
| Compound ID | This compound | - | DNAJA1 Inhibitor |
| Solvent | Anhydrous DMSO | - | Purity ≥99.9% |
| Temperature | °C | e.g., 25°C (Room Temp) or 37°C | |
| Maximum Solubility | mM or mg/mL | Determined experimentally | |
| Observations | - | e.g., Clear solution, precipitate |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator or water bath at 37°C (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution based on its molecular weight.
-
Weigh Compound: Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[2]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or place it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1][2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
Objective: To prepare working solutions of this compound by serial dilution from a DMSO stock for use in cell-based assays, while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plate
Methodology:
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions from your 10 mM stock solution using pure DMSO. For example, create 1 mM and 100 µM intermediate stocks. This step is critical for preventing precipitation.[2][3]
-
Final Dilution in Aqueous Medium: Add a small volume of the final DMSO intermediate solution to your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[2]
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed the predetermined tolerance level for your cells (typically ≤0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Inhibition of the DNAJA1/Hsp70 pathway by this compound.
References
Technical Support Center: Optimizing 116-9e Concentration for Cell Viability Assays
Welcome to the technical support center for the use of 116-9e, a DNAJA1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for cell viability assays and to offer troubleshooting solutions for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), which functions as a co-chaperone for Hsp70.[1][2] In cancer cells, particularly those with mutant p53, DNAJA1 plays a role in stabilizing the unfolded mutant p53 protein, preventing its degradation and thereby promoting cancer cell proliferation and metastasis.[3][4][5] This stabilization can activate downstream signaling pathways such as the NF-κB pathway.[3][6] By inhibiting DNAJA1, this compound can disrupt these processes, leading to reduced cancer cell survival.[1][2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For a new compound like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A suggested starting range is from 1 nM to 100 µM. One study has reported a GI50 (concentration for 50% growth inhibition) of over 50 µM in SK-BR-3 cells.[1] In another study using LNCaP cells, this compound was used in combination with other drugs, with concentrations of the other drugs in the nanomolar to low micromolar range, suggesting that the effective concentration of this compound could be in the micromolar range.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The optimal incubation time depends on the cell line and the specific biological question. A time-course experiment is recommended. You can treat cells with a fixed concentration of this compound and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the most effective duration of treatment. One study involving this compound in LNCaP cells used a 72-hour incubation period.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The effective concentration for your specific cell line may be higher than the range tested. | - Test a higher concentration range, extending up to 100 µM or higher if solubility permits. |
| 2. Compound instability: this compound may have degraded during storage or in the experimental setup. | - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution at -80°C.[1] | |
| 3. Insensitive cell line or assay: The target, DNAJA1, may not be critical for the survival of your chosen cell line, or the assay may not be sensitive enough. | - Confirm that your cell line expresses DNAJA1. Use a positive control compound known to induce cell death in your cell line to validate the assay's performance. | |
| High levels of cell death across all concentrations, including the lowest ones. | 1. Compound cytotoxicity: this compound may be highly cytotoxic to your cell line. | - Expand the dilution series to include much lower concentrations (e.g., in the nanomolar range) to identify a non-toxic range and determine the IC50 accurately. |
| 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. | |
| Inconsistent or highly variable results between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. Optimize cell seeding density for your specific cell line.[6] |
| 2. Compound precipitation: this compound may be precipitating out of solution at higher concentrations in the aqueous culture medium. | - Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower starting concentration or preparing intermediate dilutions in a serum-free medium before adding to the wells.[8] | |
| 3. Edge effects in the microplate: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration and cell growth. | - Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Assay interference. | 1. Compound interferes with the assay chemistry: this compound might directly react with the viability reagent (e.g., reducing MTT). | - Perform a cell-free control by adding this compound to the culture medium without cells and then adding the viability reagent to see if there is a direct chemical reaction.[9] |
| 2. Phenol (B47542) red or serum interference: Components in the culture medium can interfere with the absorbance or fluorescence readings of some assays. | - If using a colorimetric or fluorometric assay, consider using a medium without phenol red. Be aware that serum proteins can bind to small molecules, reducing their effective concentration.[10] |
Quantitative Data Summary
The following table summarizes the reported activity of this compound. It is important to note that the efficacy of this compound can vary significantly between different cell lines and experimental conditions.
| Cell Line | Assay Type | Parameter | Value | Reference |
| SK-BR-3 | Growth Inhibition | GI50 | > 50 µM | [1] |
| LNCaP | Cell Viability (CellTiter-Glo) | - | Used in combination with other drugs | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[3]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: The inhibitory action of this compound on the DNAJA1-mutant p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNAJA1 promotes proliferation and metastasis of breast cancer by activating mutant P53/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNAJA1 promotes cancer metastasis through interaction with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNAJA1 controls the fate of misfolded mutant p53 through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Experiments with 116-9e
Welcome to the technical support center for 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1 (Hsp40). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of DNAJA1, a co-chaperone that plays a crucial role in regulating the ATPase activity of Hsp70.[1] Specifically, this compound is thought to block the interaction between the J-domain of DNAJA1 and Hsp70 (specifically the DnaK-DnaJ complex).[2] This interference prevents the stimulation of Hsp70's ATPase activity, which is essential for its chaperone function in protein folding and stability.[2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research. Studies have shown that DNAJA1 is often upregulated in various cancers and contributes to resistance to anti-cancer drugs.[1][4][5] By inhibiting DNAJA1, this compound can sensitize cancer cells to chemotherapeutic agents.[1][5] It is also used to study the role of the Hsp70/DNAJA1 chaperone system in cellular processes like oncoprotein stability.[4]
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. For cell-based assays, further dilution in culture medium is necessary. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What is the difference between this compound and 115-7c?
A4: Both this compound and 115-7c are modulators of the DnaK-DnaJ complex. However, they have opposing effects. While this compound inhibits the J-domain-mediated stimulation of ATPase activity, 115-7c appears to stimulate it through an allosteric pathway.[2] The key structural difference is the replacement of a dichlorobenzyl group in 115-7c with a bulkier diphenyl group in this compound, which is thought to sterically hinder the DnaJ-DnaK interaction.[2]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Potential Problem | Possible Cause | Recommended Solution |
| Variable IC50 values | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of this compound from a new stock for each experiment. Verify pipette calibration. | |
| Cell line variability. | Use cells from a consistent passage number. Regularly check for mycoplasma contamination. | |
| High background signal | Solvent (e.g., DMSO) toxicity. | Perform a solvent control experiment to determine the maximum tolerated concentration of the solvent. |
| Assay reagent interference. | Ensure that this compound does not interfere with the assay chemistry (e.g., formazan (B1609692) production in MTT assays). Run a control with compound and assay reagents without cells. | |
| Unexpected synergistic or antagonistic effects | Off-target effects of this compound or the combination drug. | Validate findings using a secondary assay. Consider using a DNAJA1 knockout or knockdown cell line as a control.[5] |
| Incorrect timing of drug addition. | Optimize the incubation time for both this compound and the combination drug. |
Issues with In Vitro ATPase Assays
| Potential Problem | Possible Cause | Recommended Solution |
| No inhibition of ATPase activity | Inactive this compound. | Use a freshly prepared solution of this compound. Confirm the integrity of the compound. |
| Incorrect protein concentrations. | Titrate the concentrations of Hsp70 (DnaK) and DNAJA1 (DnaJ) to find the optimal conditions for stimulation and inhibition.[2] | |
| Assay conditions are not optimal. | Verify the buffer composition, pH, and temperature. Ensure the presence of ATP and necessary co-factors. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents. |
| Protein aggregation. | Centrifuge protein solutions before use to remove any aggregates. | |
| Inhibition observed in the absence of DNAJA1 | Off-target effects of this compound. | Test the effect of this compound on the basal ATPase activity of Hsp70 alone to confirm its specificity for the DNAJA1-stimulated activity.[2] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a combination drug, if applicable) for the desired duration (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for In Vitro ATPase Assay
-
Reaction Setup: In a microplate, combine purified Hsp70 (DnaK) and DNAJA1 (DnaJ) proteins in a suitable reaction buffer.
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Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the protein mixture and pre-incubate.
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Initiate Reaction: Start the reaction by adding a defined concentration of ATP.
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Incubation: Incubate the reaction at the optimal temperature for a specific period.
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Measure Phosphate (B84403) Release: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
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Data Analysis: Calculate the rate of ATP hydrolysis and determine the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of Hsp70 and the inhibitory action of this compound on DNAJA1.
Caption: A typical experimental workflow for determining cell viability using an MTT assay with this compound.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving the stability of 116-9e in experimental media
Welcome to the technical support center for 116-9e. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of the small molecule DNAJA1 inhibitor, this compound, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor of DnaJ Heat Shock Protein Family (Hsp40) Member A1, commonly known as DNAJA1.[1][2] DNAJA1 is a co-chaperone that assists the Hsp70 molecular chaperone in processes like protein folding and stability.[3][4] this compound disrupts the crucial interaction between DNAJA1 and Hsp70, which inhibits the Hsp70 ATPase cycle required for its chaperone function.[5] This disruption can lead to the degradation of oncogenic proteins that depend on this chaperone system, making this compound a valuable tool in cancer research.[5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: For in vitro assays, the recommended solvent for preparing this compound stock solutions is anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[7][8][9] Due to the hydrophobic nature of many small molecule inhibitors, DMSO is effective at dissolving them for high-concentration stocks.[10]
Q3: How should I store this compound stock solutions to ensure maximum stability? A3: Proper storage is critical for maintaining the integrity of this compound. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[8][11] These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.[12]
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments? A4: The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid solvent-induced toxicity.[7] While cell line tolerance varies, a final concentration of less than 0.5% is widely used, with <0.1% being ideal for sensitive assays.[7][8] It is imperative to always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to accurately assess the solvent's effect.[7]
Troubleshooting Guide: Compound Precipitation
A common challenge encountered with hydrophobic molecules like this compound is precipitation when diluting a concentrated DMSO stock into aqueous experimental media. This guide addresses this issue.
Issue: My this compound solution becomes cloudy or forms a visible precipitate after I add it to my cell culture medium.
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Potential Cause 1: Final concentration exceeds aqueous solubility.
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Solution: Your target concentration may be too high for the aqueous medium. Try lowering the final concentration of this compound in your experiment. You can determine the maximum soluble concentration using the kinetic solubility assessment protocol provided below.[13]
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Potential Cause 2: "Solvent shock" or rapid precipitation.
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Solution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly "crash out" of solution.[8] Employ a serial dilution method. For instance, perform an intermediate dilution of your stock into a smaller volume of serum-free medium or PBS before adding it to the final volume of complete, pre-warmed (37°C) medium. Always add the compound solution to the medium while gently vortexing or swirling.[7]
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-
Potential Cause 3: Incompletely dissolved stock solution.
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Solution: Before making dilutions, ensure your this compound is fully dissolved in the DMSO stock. Visually inspect the stock solution against a light source for any microcrystals. If needed, gentle warming or brief sonication can aid dissolution, provided the compound's stability allows.[8]
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-
Potential Cause 4: Influence of media components or temperature.
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Solution: Components in complete media, such as serum proteins, can sometimes interact with compounds. Temperature fluctuations from removing plates from the incubator can also reduce solubility.[7] To diagnose this, test the solubility of this compound in a simple buffer (e.g., PBS) versus your complete cell culture medium. Minimize the time that culture vessels are outside the stable incubator environment.[7]
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Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Maximum Duration | Notes |
|---|---|---|---|---|
| Solid (Powder) | N/A | -20°C | Up to 3 years | Store desiccated. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | For frequent use. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | For long-term storage. Avoid freeze-thaw cycles.[8] |
Table 2: General Guide to Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | Tolerance Level | Recommended Use |
|---|---|---|
| < 0.1% | High | Generally considered safe for most cell lines, including sensitive or primary cells.[7] |
| 0.1% - 0.5% | Moderate | Widely tolerated by many robust cell lines (e.g., LNCaP, HCT116).[14][15] |
| > 0.5% | Low | Can be cytotoxic and may induce off-target effects. Requires rigorous vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
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Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
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Mixing: Vortex the solution vigorously until the powder is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.[8]
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Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting sterile vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]
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Storage: Store the aliquots at -80°C for long-term stability.[12]
Protocol 2: Recommended Dilution Workflow for Cell-Based Assays
This protocol minimizes the risk of precipitation when preparing a 10 µM final concentration from a 10 mM stock for a 2 mL final volume.
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Thaw a single-use aliquot of the 10 mM this compound stock solution.
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Pre-warm your complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.[14][16]
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Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of the pre-warmed complete medium and mix gently but thoroughly.
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Final Dilution: Add the 200 µL of the intermediate solution to the final volume of pre-warmed medium (e.g., 1.8 mL for a 2 mL final volume) to reach your target concentration of 10 µM. The final DMSO concentration will be 0.1%.
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Visually inspect the final solution for clarity before adding it to your cells.[7]
Protocol 3: Kinetic Solubility Assessment in Experimental Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific medium.
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Preparation: In a 96-well plate, add 198 µL of your complete cell culture medium to several wells.
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Serial Dilution: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
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Addition to Media: Add 2 µL of each DMSO concentration to the corresponding wells containing medium. This creates a range of final compound concentrations with a consistent final DMSO concentration. Include a DMSO-only vehicle control.[7]
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Incubation & Measurement: Immediately measure the absorbance (optical density) of the plate at a wavelength between 500-600 nm using a plate reader.[17] Incubate the plate under your experimental conditions (37°C, 5% CO2) and repeat the absorbance measurement at several time points (e.g., 1, 4, 24 hours).
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Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that remains clear and shows no significant increase in absorbance is the approximate maximum kinetic solubility.[17]
Mechanism of Action & Signaling Pathway
This compound targets DNAJA1, a critical co-chaperone for Hsp70. The Hsp70 chaperone cycle is an ATP-dependent process essential for maintaining protein homeostasis. DNAJA1 delivers unfolded "client" proteins to Hsp70 and stimulates ATP hydrolysis, which "locks" the client onto Hsp70 for folding. By inhibiting DNAJA1, this compound prevents this crucial step, disrupting the chaperone cycle and leading to the degradation of client proteins often implicated in cancer cell survival.[2][5]
References
- 1. genecards.org [genecards.org]
- 2. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of the Hsp70 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elabscience.com [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Model and Subject Details [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with inconsistent results in 116-9e studies
Welcome to the technical support center for researchers utilizing 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule that functions as an inhibitor of DNAJA1, a crucial co-chaperone for the Heat shock protein 70 (Hsp70).[1] DNAJA1 is responsible for delivering "client" proteins to Hsp70 for proper folding and stability.[2] By inhibiting DNAJA1, this compound disrupts the Hsp70 chaperone machinery, leading to the degradation of various oncoproteins that are dependent on this system for their stability.[1][3] This disruption can sensitize cancer cells to other therapeutic agents.[4]
Q2: We are observing inconsistent results (sometimes synergy, sometimes antagonism) when combining this compound with other anti-cancer drugs. Why is this happening?
A2: The dual synergistic and antagonistic behavior of this compound is a key aspect of its activity and a primary source of inconsistent results. The outcome of the combination depends on the specific partner drug and the cellular context.
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Synergistic Interactions: this compound can enhance the efficacy of drugs that target pathways reliant on DNAJA1-Hsp70 for resistance. For instance, it shows synergy with ribonucleotide reductase (RNR) inhibitors like clofarabine (B1669196) and microtubule inhibitors like vinblastine.[1][4] Inhibition of DNAJA1 can lead to the degradation of proteins that would otherwise contribute to resistance to these drugs.
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Antagonistic Interactions: Conversely, some drugs may rely on a functional chaperone system for their cytotoxic effects. For example, this compound has been shown to be antagonistic with the proteasome inhibitor bortezomib (B1684674) and the topoisomerase II inhibitor idarubicin.[1] The loss of DNAJA1 function may interfere with the mechanism of action of these drugs. A chemogenomic screen revealed that while 41 compounds showed synergy with DNAJA1 loss, 18 compounds demonstrated a significant loss of potency.[5][6]
Therefore, "inconsistent" results are often a true reflection of the complex interplay between the chaperone system and various cellular pathways.
Q3: How do we quantify whether our combination with this compound is synergistic, additive, or antagonistic?
A3: The most common method to quantify drug interactions is the Combination Index (CI), based on the Chou-Talalay method.[1][2] The CI provides a quantitative measure of the interaction between two drugs.
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CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual drug effects).
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CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of the individual drug effects).
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CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual drug effects).
It is crucial to perform dose-response curves for each drug individually and in combination to accurately calculate the CI.[2][7]
Q4: What is the typical concentration range for using this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental setup. However, published studies have often used this compound in combination with other drugs in the low micromolar range. For instance, in studies with LNCaP prostate cancer cells, this compound was used at various concentrations in combination with other drugs to determine the CI. It is always recommended to perform a dose-response curve of this compound alone on your specific cell line to determine its IC50 (half-maximal inhibitory concentration) before proceeding with combination studies.
Troubleshooting Guide
Problem 1: I am not observing the expected synergistic effect between this compound and my drug of interest.
| Possible Cause | Troubleshooting Step |
| Antagonistic Interaction: | The drug you are using may have an antagonistic relationship with DNAJA1 inhibition. Review the literature to see if your drug falls into a class that has shown antagonism with chaperone inhibitors.[1] |
| Suboptimal Drug Concentrations: | The concentrations of this compound and/or your partner drug may not be in the optimal range to observe synergy. Perform a full dose-matrix experiment, testing multiple concentrations of both drugs, to identify the synergistic range. |
| Cell Line Specificity: | The expression level of DNAJA1 or the dependence of the target pathway on the Hsp70 machinery can vary between cell lines.[2] Consider screening a panel of cell lines with varying DNAJA1 expression levels. |
| Incorrect Data Analysis: | Ensure you are correctly calculating the Combination Index (CI) using appropriate software (e.g., CompuSyn). A simple comparison of the combination effect to single-agent effects can be misleading.[2][7] |
Problem 2: My cell viability assay results are highly variable.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Plates: | The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation: | This compound or the partner drug may be precipitating at the concentrations used. Visually inspect the media for any precipitate and consider using a lower concentration or a different solvent. |
| Assay Incubation Time: | The incubation time for the viability reagent (e.g., CellTiter-Glo, MTT) may be suboptimal. Follow the manufacturer's instructions and optimize the incubation time for your specific cell line. |
Data Presentation
Table 1: Interaction of this compound with various anti-cancer drugs in LNCaP cells.
| Drug | Drug Class | Interaction with this compound | Combination Index (CI) Range |
| Cabozantinib | Receptor Tyrosine Kinase Inhibitor | Synergistic | < 1 |
| Clofarabine | Ribonucleotide Reductase Inhibitor | Synergistic | < 1 |
| Vinblastine | Microtubule Inhibitor | Synergistic | < 1 |
| Idarubicin | Topoisomerase II Inhibitor | Antagonistic | > 1 |
| Omacetaxine | Protein Synthesis Inhibitor | Antagonistic | > 1 |
| Sorafenib | Multi-kinase Inhibitor | Antagonistic | > 1 |
Data summarized from a study on LNCaP prostate cancer cells. The CI values represent the general trend observed across a range of concentrations.[1]
Experimental Protocols
Cell Viability (CellTiter-Glo®) Assay for Drug Combination Studies
This protocol is adapted from studies evaluating the synergistic and antagonistic effects of this compound.[1]
Materials:
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This compound
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Partner anti-cancer drug
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LNCaP cells (or other relevant cell line)
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RPMI-1640 medium with 10% FBS
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96-well opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed 5,000 cells per well in 100 µL of RPMI-1640 with 10% FBS into a 96-well opaque-walled plate.
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Incubate overnight at 37°C in a 5% CO₂ incubator.
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Drug Treatment:
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Prepare serial dilutions of this compound and the partner drug in culture medium.
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Treat cells with varying concentrations of this compound alone, the partner drug alone, and the combination of both drugs. Include a vehicle-only control.
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Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves of the individual drugs and their combination.
-
Mandatory Visualization
Signaling Pathway
References
- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp70 molecular chaperones: multifunctional allosteric holding and unfolding machines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: In Vivo Delivery of the DNAJA1 Inhibitor 116-9e
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor 116-9e in in vivo experiments. The information is tailored to address common challenges encountered during the formulation, delivery, and evaluation of this and similar DNAJA1 inhibitors.
Troubleshooting Guide
Formulation & Administration
Question: My this compound formulation is not stable and the compound precipitates out of solution. What can I do?
Answer: Precipitation of a small molecule inhibitor like this compound is a common issue that can lead to inconsistent dosing and poor bioavailability.[1] Here are several strategies to address this:
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Solubility Screening: Conduct a systematic solubility screen with various pharmaceutically acceptable co-solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL) to identify an optimal vehicle.[1]
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pH Adjustment: If this compound's solubility is pH-dependent, buffering the formulation to maintain an optimal pH can prevent precipitation.[1]
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Use of Excipients: Incorporate precipitation inhibitors, such as polymers like HPMC or PVP, into your formulation to maintain a supersaturated state.
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Particle Size Reduction: For suspension formulations, reducing the particle size of this compound through micronization can improve stability and dissolution.[2]
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Alternative Formulation Strategies: Consider more advanced formulation approaches such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid lipid nanoparticles, or polymeric micelles to enhance solubility and stability.[2][3]
Question: I am observing high variability in my experimental results between animals. Could the administration route be a factor?
Answer: Yes, the route of administration and the formulation's homogeneity can significantly impact the consistency of in vivo experiments.
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Ensure Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing. For solutions, confirm that the compound is fully dissolved.[1]
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Standardize Administration Technique: Inconsistent injection volumes or locations (for intraperitoneal or subcutaneous routes) can lead to variability. Ensure all personnel are using a standardized and precise technique.
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Consider the Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous) should be based on the physicochemical properties of this compound and the experimental goals.[4] Parenteral routes like intravenous or intraperitoneal injection often offer higher bioavailability and less variability compared to oral administration for poorly soluble compounds.[5]
Pharmacokinetics & Bioavailability
Question: this compound shows high potency in my in vitro assays, but I am not observing the expected efficacy in my animal models. What could be the reason?
Answer: A discrepancy between in vitro potency and in vivo efficacy is often linked to poor bioavailability.[1] This means that an insufficient concentration of this compound is reaching the target tissue to exert its inhibitory effect.
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Low Aqueous Solubility: Poor solubility is a primary cause of low bioavailability for orally administered drugs as it limits dissolution in gastrointestinal fluids.[1][6] Refer to the formulation troubleshooting section to improve solubility.
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Rapid Metabolism: The compound may be rapidly metabolized by the liver (first-pass metabolism) or other tissues, leading to low systemic exposure.[5] Consider alternative administration routes that bypass the liver, such as intravenous or subcutaneous injection.
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Poor Permeability: The compound may not be efficiently absorbed across the intestinal membrane.[6]
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Efflux Transporters: The compound could be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump it out of cells and back into the intestinal lumen.[3]
To diagnose the issue, it is crucial to perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma and target tissues over time.[5][7]
Table 1: Strategies to Enhance Bioavailability of Poorly Soluble Small Molecules
| Strategy | Approach | Key Considerations |
| Formulation | Salt Formation | Effective for ionizable compounds. |
| Cocrystals | Alters crystal packing to enhance solubility.[6] | |
| Amorphous Solid Dispersions | Disperses the drug in a polymer matrix to increase apparent solubility.[6] | |
| Particle Size Reduction (Nanonization) | Increases surface area for enhanced dissolution.[2][6] | |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and can enhance lymphatic uptake.[2] | |
| Administration | Parenteral Routes (IV, IP, SC) | Bypasses first-pass metabolism and can increase bioavailability.[5] |
| Structural Modification | Prodrug Approach | Modifies the molecule to improve solubility or permeability, which is then converted to the active drug in vivo. |
Efficacy & Target Engagement
Question: How can I confirm that this compound is reaching its target (DNAJA1) in the tumor or target tissue?
Answer: Confirming target engagement is critical to ensure that the observed effects (or lack thereof) are due to the interaction of this compound with DNAJA1.
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Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of DNAJA1 inhibition. Since DNAJA1 is a co-chaperone of Hsp70, its inhibition can lead to the degradation of Hsp70 client proteins, such as mutant p53 or the androgen receptor.[8] Measuring the levels of these client proteins in tumor or tissue samples can serve as a PD biomarker.
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Cellular Thermal Shift Assay (CETSA): This method can be used to directly monitor the binding of this compound to DNAJA1 in cells and tissue samples by measuring the change in the thermal stability of the target protein upon drug binding.[9]
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Radiotracer-Based Imaging: In vivo imaging techniques like microPET can be used to monitor target engagement if a radiolabeled version of this compound or a competing ligand is available.[10]
Question: I am not observing any anti-tumor efficacy. What dose of this compound should I be using?
Answer: The optimal dose of this compound needs to be determined empirically through a dose-escalation study.
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Maximum Tolerated Dose (MTD) Study: Before conducting efficacy studies, it is essential to determine the MTD, which is the highest dose that can be administered without causing unacceptable toxicity.[4] This study will help establish a safe dose range for your efficacy experiments.
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Dose-Response Efficacy Studies: Once the MTD is established, conduct efficacy studies using a range of doses below the MTD to identify a dose that provides a therapeutic effect.
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Dosing Schedule: The frequency of administration (e.g., once daily, every other day) will depend on the pharmacokinetic profile of this compound. A compound with a short half-life may require more frequent dosing.
Safety & Toxicity
Question: What are the potential toxicities associated with inhibiting DNAJA1, and how can I monitor for them?
Answer: While targeting co-chaperones like DNAJA1 may offer a better toxicity profile compared to inhibiting Hsp70 or Hsp90 directly, potential for off-target effects and on-target toxicities in normal tissues still exists.[8][11]
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Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress. A body weight loss of over 20% is often considered a humane endpoint.[4]
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Hematological Analysis: Collect blood samples to analyze for changes in blood cell counts, which can indicate bone marrow toxicity.
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Serum Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine) to assess organ-specific toxicity.
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Histopathology: At the end of the study, collect major organs for histopathological analysis to identify any tissue damage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of DNAJA1.[12][13] DNAJA1 is a co-chaperone of the heat shock protein 70 (Hsp70) and is involved in protein folding, stability, and degradation.[8] By inhibiting DNAJA1, this compound can disrupt the function of the Hsp70 chaperone system, leading to the degradation of oncoproteins that are dependent on this system for their stability.[8] This makes DNAJA1 an attractive target for cancer therapy.[12][13]
Q2: What type of in vivo cancer models are suitable for testing this compound? A2: The choice of animal model is crucial for evaluating the anti-cancer activity of this compound.[4]
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Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. These models are useful for assessing the direct anti-tumor activity of this compound.[4]
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Syngeneic Models: Tumor cells from the same genetic background as the immunocompetent mouse strain are used. These models are important for studying the interaction between the drug and the immune system.[4]
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Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunodeficient mice. These models are considered to better represent the heterogeneity of human tumors.[4]
Q3: How do I prepare a stock solution of this compound? A3: For in vitro studies and for preparing dosing formulations, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[14] It is important to ensure that the final concentration of DMSO in the in vivo formulation is at a non-toxic level for the animals.
Q4: What are the key parameters to assess in a pharmacokinetic (PK) study of this compound? A4: A PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. Key parameters to measure include:
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Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.[15]
-
Time to reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.
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Area under the curve (AUC): A measure of the total drug exposure over time.[15]
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Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
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Clearance (CL): The rate at which the drug is removed from the body.[15]
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Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.[15]
Visualizations
Caption: Mechanism of action of the DNAJA1 inhibitor this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from 116-9e Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the DNAJA1 inhibitor, 116-9e.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as an inhibitor of DNAJA1 (also known as Hsp40), which is a co-chaperone for the Heat shock protein 70 (Hsp70).[1][2] Its primary mechanism of action involves selectively interfering with the J-domain-mediated activation of DnaK's (the bacterial Hsp70 homolog) ATPase activity.[3] Essentially, it is thought to block the interaction between DnaJ and DnaK, thereby disrupting the chaperone activity of the Hsp70/Hsp40 system.[3] In cancer biology, inhibiting DNAJA1 has been explored as a strategy to sensitize cancer cells to various anticancer drugs.[1][2]
Q2: What are the common applications of this compound in research?
A2: The primary application of this compound is in cancer research, specifically to:
-
Investigate the role of the Hsp70 co-chaperone DNAJA1 in anticancer drug resistance.[1][2]
-
Validate DNAJA1 as a therapeutic target.
-
Explore synergistic effects when combined with other approved oncology drugs to overcome drug resistance in cancer cell lines, such as castration-resistant prostate cancer (CRPC).[1][2]
-
Study the molecular mechanisms of chaperone-regulated oncoprotein stability.[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line and assay dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. For combination studies, concentrations below the IC50 of this compound are often used to assess synergistic, additive, or antagonistic effects with other drugs. As a starting point, previous studies have used varying concentrations, so it is advisable to consult the literature for ranges used in similar cell types.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Synergistic Effect Observed in Combination Therapy
Possible Causes:
-
Suboptimal Drug Concentrations: The concentrations of this compound or the combination drug may not be in the synergistic range.
-
Cell Line-Specific Resistance Mechanisms: The cancer cell line being used may have resistance mechanisms that are not dependent on DNAJA1, or they may have redundant pathways that compensate for DNAJA1 inhibition.
-
Incorrect Timing of Drug Administration: The sequence and timing of administering this compound and the other therapeutic agent can significantly impact the outcome.
-
Assay Sensitivity: The chosen assay (e.g., MTT, Cell Titer-Glo) may not be sensitive enough to detect subtle synergistic effects.
Troubleshooting Steps:
-
Optimize Drug Concentrations:
-
Perform a comprehensive dose-response matrix experiment, testing a range of concentrations for both this compound and the combination drug.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
-
-
Characterize Your Cell Line:
-
Verify the expression level of DNAJA1 in your cell line. Cells with low DNAJA1 expression may not be sensitive to this compound.
-
Consider potential off-target effects or alternative survival pathways that might be active in your cell line.
-
-
Vary Dosing Schedules:
-
Experiment with different dosing schedules: sequential administration (this compound followed by the other drug, or vice-versa) versus simultaneous administration.
-
-
Validate with a Secondary Assay:
-
Use a complementary assay to confirm your findings. For example, if you are using a viability assay, you could also perform an apoptosis assay (e.g., Annexin V/PI staining) to measure cell death directly.[2]
-
Issue 2: High Variability in ATPase Activity Assays
Possible Causes:
-
Protein Aggregation: Recombinant DnaK and DnaJ proteins may be prone to aggregation, leading to inconsistent activity.
-
Reagent Instability: ATP solutions can degrade over time, and the concentration of free magnesium ions is critical for ATPase activity.
-
Incorrect Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect enzyme kinetics.
-
Pipetting Errors: Inaccurate pipetting, especially of enzymes or inhibitors, can lead to significant variability.
Troubleshooting Steps:
-
Ensure Protein Quality:
-
Use freshly purified or properly stored (at -80°C in small aliquots) proteins.
-
Confirm protein concentration and purity using SDS-PAGE and a protein quantification assay before each experiment.
-
Consider a brief centrifugation step to remove any aggregates before use.
-
-
Prepare Fresh Reagents:
-
Use freshly prepared ATP solutions for each experiment.
-
Ensure the buffer contains an appropriate concentration of MgCl2.
-
-
Optimize Assay Conditions:
-
Verify and maintain the optimal pH and temperature for the ATPase assay.
-
Include appropriate controls, such as DnaK alone, DnaJ alone, and the DnaK-DnaJ complex without the inhibitor.[3]
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes and barrier tips.
-
Prepare master mixes of reagents to minimize pipetting variability between wells.
-
Data Presentation
Table 1: Example Combination Index (CI) Values for this compound with Various Anticancer Drugs in LNCaP Cells
| Combination Drug | CI Value Range | Interpretation | Reference |
| Cabozantinib | < 0.9 | Synergistic | [4] |
| Clofarabine | < 0.9 | Synergistic | [4] |
| Vinblastine | > 1.1 | Antagonistic | [4] |
| Idarubicin | > 1.1 | Antagonistic | [4] |
| Omacetaxine | > 1.1 | Antagonistic | [4] |
| Sorafenib | > 1.1 | Antagonistic | [4] |
Note: CI values are dependent on the specific concentrations used. This table provides a general summary of observed interactions.
Experimental Protocols
ATPase Activity Assay (Adapted from literature[3])
-
Reagents: Purified DnaK and DnaJ proteins, ATP, and a buffer containing 25 mM Hepes (pH 7.6), 100 mM KCl, 11 mM magnesium acetate, and 0.8 mg/ml bovine serum albumin.
-
Procedure:
-
Incubate DnaK (with or without DnaJ) in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Calculate the rate of ATP hydrolysis and compare the activity in the presence and absence of this compound.
Cell Viability Assay (e.g., Cell Titer-Glo®) (Adapted from literature[2][4])
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound alone, the combination drug alone, or both in combination for a specified duration (e.g., 72 hours).
-
Assay: Add the Cell Titer-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated controls and plot dose-response curves to determine IC50 values. For combination studies, use software like CompuSyn to calculate CI values.
Visualizations
Caption: The Hsp70 chaperone cycle and the inhibitory action of this compound on DNAJA1.
Caption: Experimental workflow for assessing the synergy of this compound with another drug.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of 116-9e on DNAJA1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor 116-9e's performance in inhibiting the Hsp70 co-chaperone DNAJA1, with a look at alternative strategies. Experimental data and detailed protocols are provided to support researchers in their validation efforts.
Introduction to DNAJA1 Inhibition
DNAJA1, a member of the Hsp40 family of co-chaperones, plays a critical role in protein folding and stability by collaborating with Hsp70.[1][2] In various cancers, DNAJA1 is upregulated and contributes to tumorigenesis by stabilizing oncoproteins such as mutant p53 and ribonucleotide reductase (RNR).[1][3][4] Inhibition of DNAJA1 has emerged as a promising anti-cancer strategy, sensitizing cancer cells to conventional therapies.[3][5][6] The small molecule this compound has been identified as an inhibitor of DNAJA1, demonstrating its potential in preclinical studies.[1][5][7][8]
Comparative Analysis of DNAJA1 Inhibitors
This section compares the inhibitory activity of this compound with an alternative direct inhibitor, A11, and an indirect modulator of DNAJA1 function, statins.
Quantitative Data Summary
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Line(s) | Reference(s) |
| This compound (MAL2-11B) | DNAJA1 | Direct inhibitor of Hsp70 co-chaperone activity | 15 µM (effective concentration) | Human kidney cells (for BK virus growth) | [1] |
| A11 | DNAJA1 | Induces proteasomal degradation of DNAJA1 | ~15-25 µM (72h-IC50) | Cancer cells with conformational mutant p53 (e.g., CAL33, KHOS/NP) | [9] |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase (indirectly affects DNAJA1) | Inhibit the mevalonate (B85504) pathway, impairing DNAJA1 farnesylation and its interaction with client proteins. | Not applicable (indirect effect) | Pancreatic cancer cells | [5][10] |
Experimental Protocols for Validating DNAJA1 Inhibition
Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effect of compounds like this compound on DNAJA1.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity and kinetics of an inhibitor to purified DNAJA1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human DNAJA1 protein
-
Inhibitor compound (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject purified DNAJA1 protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor compound in running buffer.
-
Inject the inhibitor solutions over the immobilized DNAJA1 surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each inhibitor injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the inhibitor binds to DNAJA1 within a cellular context.[11][12]
Materials:
-
Cell line expressing endogenous DNAJA1
-
Cell culture reagents
-
Inhibitor compound (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler, water bath)
-
Western blot reagents and anti-DNAJA1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or DMSO for a specified time.
-
Heating: Heat the treated cells to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using the lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DNAJA1 in each sample using Western blotting.
-
A ligand-bound protein is expected to be more thermally stable, resulting in more soluble protein at higher temperatures compared to the control.
-
Co-Immunoprecipitation (Co-IP) for Disruption of Protein-Protein Interactions
This protocol is designed to verify if the inhibitor disrupts the interaction between DNAJA1 and its client proteins (e.g., mutant p53).[13][14][15][16]
Materials:
-
Cell line co-expressing DNAJA1 and a known interaction partner
-
Cell lysis buffer (non-denaturing)
-
Anti-DNAJA1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents and antibodies for DNAJA1 and the interacting protein
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or DMSO. Lyse the cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-DNAJA1 antibody.
-
Add protein A/G beads to capture the antibody-DNAJA1 complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against DNAJA1 and the expected interacting protein. A decrease in the co-immunoprecipitated interacting protein in the inhibitor-treated sample indicates disruption of the interaction.
Visualizing the Mechanisms and Workflows
DNAJA1 Signaling Pathway and Inhibition
Experimental Workflow for Validating DNAJA1 Inhibitors
Logical Comparison of DNAJA1 Inhibition Strategies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] DNAJA1- and conformational mutant p53-dependent inhibition of cancer cell migration by a novel compound identified through a virtual screen | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of mutant Kras and p53-driven pancreatic carcinogenesis by atorvastatin: Mainly via targeting of the farnesylated DNAJA1 in chaperoning mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNAJA1- and conformational mutant p53-dependent inhibition of cancer cell migration by a novel compound identified through a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mutant Kras and p53 driven pancreatic carcinogenesis by atorvastatin: Mainly via targeting of the farnesylated DNAJA1 in chaperoning mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
A Comparative Guide to Hsp70 Pathway Inhibitors: 116-9e, VER-155008, and PES
For Researchers, Scientists, and Drug Development Professionals
The 70-kilodalton heat shock proteins (Hsp70s) are a family of molecular chaperones crucial for maintaining protein homeostasis. Their overexpression in various cancers is linked to tumor cell survival, proliferation, and resistance to therapy, making them a compelling target for anticancer drug development. This guide provides a comparative overview of three small molecule inhibitors that modulate the Hsp70 pathway: 116-9e, a DNAJA1 co-chaperone inhibitor, and VER-155008 and 2-phenylethynesulfonamide (PES), which directly target Hsp70.
Mechanism of Action
The Hsp70 chaperone cycle is tightly regulated by co-chaperones, including the J-domain proteins (Hsp40s) like DNAJA1, which deliver substrate proteins to Hsp70 and stimulate its ATPase activity. Nucleotide exchange factors (NEFs) then facilitate the release of ADP and binding of ATP, leading to the release of the folded substrate.
-
This compound: This compound is an inhibitor of the Hsp70 co-chaperone DNAJA1.[1] By targeting DNAJA1, this compound indirectly disrupts the Hsp70 chaperone machinery, preventing the proper folding and stabilization of Hsp70 client proteins, many of which are oncoproteins. This strategy offers a more targeted approach to modulating Hsp70 activity.
-
VER-155008: This adenosine-derived small molecule is an ATP-competitive inhibitor that binds to the nucleotide-binding domain (NBD) of Hsp70 family members, including Hsp70 (HSPA1A), Hsc70 (HSPA8), and Grp78 (HSPA5).[2][3][4] This binding prevents the conformational changes necessary for client protein processing, leading to the degradation of oncogenic proteins.
-
2-phenylethynesulfonamide (PES): PES and its analog, PES-Cl, interact with the substrate-binding domain (SBD) of Hsp70.[3][4] This interaction disrupts the association of Hsp70 with its client proteins and co-chaperones, leading to protein aggregation, impaired autophagy, and inhibition of lysosomal function.[5]
Below is a diagram illustrating the points of intervention for each inhibitor within the Hsp70 signaling pathway.
Performance Data
Direct comparative studies of this compound, VER-155008, and PES under identical experimental conditions are limited. The following tables summarize available quantitative data from various studies.
Table 1: In Vitro Activity of this compound
As a DNAJA1 inhibitor, the activity of this compound has been primarily characterized by its synergistic or antagonistic effects when combined with other anticancer drugs.
| Combination Agent | Cell Line | Effect | Reference |
| Cabozantinib | LNCaP | Synergy | [6] |
| Clofarabine | LNCaP | Synergy | [6] |
| Vinblastine | LNCaP | Synergy | [6] |
| Idarubicin | LNCaP | Antagonism | [6] |
| Omacetaxine | LNCaP | Antagonism | [6] |
| Sorafenib | LNCaP | Antagonism | [6] |
Table 2: In Vitro Activity of VER-155008
VER-155008 has been evaluated for its inhibitory effect on Hsp70 ATPase activity and its anti-proliferative effects in various cancer cell lines.
| Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| Enzymatic Assay | |||
| Hsp70 ATPase Inhibition | Hsp70 | 0.5 | [2][7] |
| Hsp70 ATPase Inhibition | Hsc70 | 2.6 | [7] |
| Hsp70 ATPase Inhibition | Grp78 | 2.6 | [7] |
| Cell-Based Assay | |||
| Growth Inhibition | HCT116 (Colon) | 5.3 | [8][9] |
| Growth Inhibition | HT29 (Colon) | 12.8 | [9] |
| Growth Inhibition | BT474 (Breast) | 10.4 | [9] |
| Growth Inhibition | MDA-MB-468 (Breast) | 14.4 | [9] |
Table 3: In Vitro Activity of PES and PES-Cl
PES and its more potent analog, PES-Cl, have demonstrated cytotoxicity in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| PES | H1299 (Lung), SKBR3 (Breast), MDA-MB-468 (Breast) | 4 - 10 | [10] |
| PES-Cl | Melanoma Cell Lines (various) | 2 - 5 | [11] |
| PES-Cl | Primary Melanocytes | >100 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp70 pathway inhibitor (this compound, VER-155008, or PES)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well.[12] Incubate at 37°C for 4 hours or overnight with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot for Hsp70 Client Protein Degradation
This protocol is used to detect changes in the levels of Hsp70 client proteins following inhibitor treatment.
Materials:
-
6-well cell culture plates
-
Hsp70 pathway inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp70 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the client protein to the loading control.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial characterization of an Hsp70 pathway inhibitor's anti-proliferative and mechanistic effects.
Conclusion
This compound, VER-155008, and PES represent three distinct strategies for targeting the Hsp70 pathway. While this compound offers a potentially more selective approach by targeting the co-chaperone DNAJA1, VER-155008 and PES directly inhibit the central Hsp70 chaperone. The choice of inhibitor will depend on the specific research question and the cancer type being investigated. The provided data and protocols offer a foundation for further studies aimed at elucidating the therapeutic potential of these Hsp70 pathway inhibitors. Further head-to-head comparative studies are warranted to fully delineate the relative efficacy and mechanisms of these promising anticancer agents.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 10. Heat Shock Protein-70 Inhibition by the Small-Molecule 2-phenylethynesulfonamide Impairs Protein Clearance Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modified HSP70 inhibitor shows broad activity as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to the Activity of 116-9e, a DNAJA1 Inhibitor, in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the compound 116-9e and its activity in various cancer cell models. This document summarizes the available experimental data, details relevant methodologies, and visualizes the key signaling pathways involved.
Unveiling this compound: A Potent Inhibitor of DNAJA1
The compound this compound is a small molecule inhibitor of DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), a co-chaperone of Heat Shock Protein 70 (Hsp70).[1][2][3] DNAJA1 plays a crucial role in the folding and stability of a variety of proteins, including several oncoproteins.[4] Its inhibition is a promising strategy to sensitize cancer cells to therapeutic agents.[1][2][3]
Cross-Validation of this compound Activity: A Summary of Experimental Findings
Table 1: Summary of this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Context | Observed Effect | Assay Used | Reference |
| LNCaP | Prostate Cancer | Combination with Cabozantinib, Clofarabine, Vinblastine | Synergistic | CellTiter-Glo | Nitika et al., 2020 |
| LNCaP | Prostate Cancer | Combination with Idarubicin, Omacetaxine, Sorafenib | Antagonistic | CellTiter-Glo | Nitika et al., 2020 |
| LNCaP Spheroids | Prostate Cancer | Combination with synergistic drugs | Disruption of spheroids, enhanced apoptosis | Annexin V/PI staining | Nitika et al., 2020 |
| LNCaP Spheroids | Prostate Cancer | Combination with antagonistic drugs | Minimal change in spheroid morphology | Not Applicable | Nitika et al., 2020 |
| HAP1 | Chronic Myelogenous Leukemia | DNAJA1 knockout model | Sensitization to a subset of oncology drugs | High-throughput screening | Nitika et al., 2020 |
Experimental Protocols: Methodologies for Assessing this compound Activity
The following protocols are based on methodologies described in the study by Nitika et al. (2020), which investigated the role of DNAJA1 in anticancer drug resistance using this compound.
Cell Culture
-
LNCaP cells , a human prostate adenocarcinoma cell line, were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Seed LNCaP cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, either alone or in combination with other drugs. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis.
-
Treat LNCaP cells or spheroids with this compound, alone or in combination, for the desired duration (e.g., 48 hours).
-
Harvest the cells (for spheroids, dissociation into single cells is required).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism: The DNAJA1 Signaling Pathway
The inhibitory action of this compound on DNAJA1 disrupts the chaperone machinery that is critical for the stability of various oncoproteins, including mutant p53. This can lead to the degradation of these client proteins and subsequently induce cell cycle arrest and apoptosis.
Caption: The inhibitory effect of this compound on the DNAJA1/Hsp70 chaperone machinery.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the in vitro activity of the DNAJA1 inhibitor this compound in cancer cell lines.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 116-9e and MAL3-101: Targeting the Hsp70 Chaperone Network
A Detailed Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the heat shock protein 70 (Hsp70) chaperone system has emerged as a critical target. Its role in maintaining protein homeostasis is often co-opted by cancer cells to support the folding and stability of oncoproteins, thereby promoting tumor growth and survival. This guide provides a comparative analysis of two small molecule inhibitors that disrupt the Hsp70 chaperone machinery, albeit through different mechanisms: 116-9e and MAL3-101. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols necessary for their evaluation.
Executive Summary
This guide presents a head-to-head comparison of this compound and MAL3-101, two inhibitors of the Hsp70 chaperone system. While both compounds ultimately disrupt Hsp70 function, they do so by targeting different components of the machinery. This compound is an inhibitor of the Hsp70 co-chaperone DNAJA1 (also known as Hsp40), whereas MAL3-101 is an allosteric inhibitor of Hsp70 itself. This fundamental difference in their primary targets leads to distinct molecular interactions and potentially different downstream cellular consequences.
Mechanism of Action
The Hsp70 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which regulates its affinity for client proteins. This cycle is critically dependent on co-chaperones, particularly the J-domain containing proteins of the Hsp40 family (like DNAJA1), which deliver client proteins to Hsp70 and stimulate its ATPase activity.
This compound: Targeting the Co-chaperone DNAJA1
This compound, also known as MAL2-11B, functions by inhibiting the Hsp70 co-chaperone, DNAJA1.[1][2][3] It specifically interferes with the interaction between the J-domain of DNAJA1 and Hsp70, which is essential for stimulating Hsp70's ATPase activity.[4] By preventing this interaction, this compound effectively uncouples the co-chaperone's function from Hsp70, leading to a disruption of the chaperone cycle and the accumulation of unfolded client proteins. This can sensitize cancer cells to other therapeutic agents and induce cell death.[3][5][6]
MAL3-101: Allosteric Inhibition of Hsp70
In contrast, MAL3-101 directly targets the Hsp70 protein.[7][8] It is an allosteric inhibitor, meaning it binds to a site on Hsp70 distinct from the ATP-binding pocket.[8] This binding event prevents the interaction between Hsp70 and its Hsp40 co-chaperone, thereby inhibiting the stimulation of Hsp70's ATPase activity.[7][8] This blockade of a critical protein-protein interaction stalls the chaperone cycle, leading to the degradation of Hsp70 client proteins and the induction of apoptosis in cancer cells.[8][9][10]
Performance Data: A Comparative Overview
Direct comparative studies of this compound and MAL3-101 across a range of cancer cell lines are limited. However, data from independent studies provide insights into their respective potencies. It is important to note that variations in experimental conditions, cell lines, and assay methodologies can influence the observed values.
One study directly comparing their efficacy in a specific context found that This compound inhibits the stimulation of Hsp70 by the Simian Virus 40 (SV40) large T antigen (TAg) with greater efficacy than MAL3-101 .[1]
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | SK-BR-3 (Breast Cancer) | MTS Assay | GI50 | > 50 µM | [8] |
| MAL3-101 | SK-BR-3 (Breast Cancer) | Not Specified | IC50 | 27 µM | [7] |
| MAL3-101 | NCI-H929 (Multiple Myeloma) | MTS Assay | IC50 | 8.3 µM | [11] |
| MAL3-101 | WaGa (Merkel Cell Carcinoma) | Apoptosis Assay | Effective Concentration | 17 µM | [1] |
| MAL3-101 | Various Merkel Cell Carcinoma Lines | Apoptosis Assay | - | Induced apoptosis in 5 out of 7 cell lines | [1][10] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of this compound and MAL3-101.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Hsp70 ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by Hsp70 in the presence and absence of inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
Recombinant human Hsp70 and DNAJA1 proteins.
-
ATP solution (1 mM).
-
Inhibitor stock solutions (this compound and MAL3-101) dissolved in DMSO.
-
Malachite green reagent for phosphate (B84403) detection.
-
-
Assay Procedure:
-
In a 96-well plate, add Hsp70 and DNAJA1 to the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or MAL3-101) or DMSO (vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity relative to the vehicle control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of the inhibitors on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or MAL3-101. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 or GI50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following inhibitor treatment.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound or MAL3-101 at predetermined concentrations for a specific duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
Both this compound and MAL3-101 represent promising strategies for targeting the Hsp70 chaperone system in cancer. Their distinct mechanisms of action, with this compound targeting the co-chaperone DNAJA1 and MAL3-101 directly inhibiting Hsp70, offer different approaches to disrupting this critical cellular machinery. The choice between these inhibitors may depend on the specific cancer type, the expression levels of Hsp70 and its co-chaperones, and the potential for synergistic combinations with other therapies. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of these and other Hsp70-pathway inhibitors. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide their potential clinical development.
References
- 1. The HSP70 Modulator MAL3-101 Inhibits Merkel Cell Carcinoma | PLOS One [journals.plos.org]
- 2. MAL3-101 - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accegen.com [accegen.com]
- 6. MAL3-101 | Hsc70 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. IC50 values of SKBR3 and MDA-MB-453 cells were treated by lapatinib for 48 h [journal.ecust.edu.cn]
- 9. The HSP70 modulator MAL3-101 inhibits Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor MAL3-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP70 Modulator MAL3-101 Inhibits Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of 116-9e Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological approaches to validate the on-target effects of 116-9e, a known inhibitor of the Hsp70 co-chaperone DNAJA1. By examining experimental data from studies utilizing genetic knockdown or knockout of DNAJA1 alongside treatment with this compound, this document aims to offer an objective assessment of the compound's performance and specificity.
Introduction to this compound and its Target: The Hsp70/DNAJA1 Chaperone System
The heat shock protein 70 (Hsp70) family of molecular chaperones plays a critical role in maintaining protein homeostasis. Their function is intricately regulated by co-chaperones, particularly those of the DnaJ/Hsp40 family. DNAJA1, a prominent member of this family, facilitates the transfer of client proteins to Hsp70 and stimulates its ATPase activity, a crucial step in the chaperone cycle. In various cancers, the Hsp70/DNAJA1 system is upregulated to support the folding and stability of oncoproteins, contributing to tumor growth and drug resistance.
The small molecule this compound has been identified as an inhibitor of DNAJA1. It is believed to disrupt the interaction between the J-domain of DNAJA1 and Hsp70, thereby inhibiting the stimulation of Hsp70's ATPase activity. This guide explores the genetic validation of this compound's on-target effects, comparing its pharmacological impact to the genetic ablation of its target, DNAJA1.
Comparing Pharmacological Inhibition with Genetic Knockout
A key strategy to validate the on-target effects of a small molecule inhibitor is to compare its phenotype with that induced by the genetic knockout of its putative target. A 2020 study by Nitika et al. employed a chemogenomic screen to investigate the chemical-genetic interactions with the loss of DNAJA1 in cancer cells. This study provides a foundational dataset for comparing the effects of this compound with DNAJA1 knockout.
The primary finding of this research was that the loss of DNAJA1, either through genetic knockout or pharmacological inhibition with this compound, sensitized cancer cells to a range of approved oncology drugs. Conversely, for a smaller subset of drugs, the loss of DNAJA1 conferred resistance. This indicates that the on-target effect of this compound closely mimics the genetic ablation of DNAJA1 in modulating cellular responses to chemotherapy.
Quantitative Data Presentation: Synergistic and Antagonistic Interactions
The study by Nitika et al. utilized the Combination Index (CI) to quantify the interaction between DNAJA1 inhibition (either by knockout or this compound) and various anticancer drugs. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug | Drug Target/Class | Interaction with DNAJA1 Loss (Knockout) | Interaction with this compound |
| Synergistic Hits | |||
| Cabozantinib | Receptor Tyrosine Kinase | Synergy | Synergy (CI < 1)[1][2][3] |
| Clofarabine | Ribonucleotide Reductase | Synergy | Synergy (CI < 1)[1][2][3] |
| Vinblastine | Microtubule | Synergy | Synergy (CI < 1)[1][2][3] |
| Antagonistic Hits | |||
| Idarubicin | Topoisomerase II | Antagonism | Antagonism (CI > 1)[1][2][3] |
| Omacetaxine | Protein Synthesis | Antagonism | Antagonism (CI > 1)[1][2][3] |
| Sorafenib | Multi-kinase | Antagonism | Antagonism (CI > 1)[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.
CRISPR/Cas9-Mediated Knockout of DNAJA1
Objective: To generate a stable cell line lacking the expression of the DNAJA1 protein.
Methodology:
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the exons of the DNAJA1 gene. Tools such as the Broad Institute's GPP Web Portal can be used for gRNA design.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector, such as pX330.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cancer cell line (e.g., HAP1 or LNCaP) using a suitable transfection reagent.
-
Clonal Selection: Select for single-cell clones through limiting dilution or by using a selectable marker co-transfected with the CRISPR plasmids.
-
Validation: Screen individual clones for the absence of DNAJA1 protein expression by Western blotting. Confirm the genomic deletion by PCR and Sanger sequencing of the targeted locus.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the viability of cells in response to treatment with this compound and/or other anticancer drugs.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the second drug of interest, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control. The dose-response curves can be used to determine IC50 values and Combination Indices.
In Vitro ATPase Activity Assay
Objective: To determine the effect of this compound on the ATPase activity of Hsp70, both basally and in the presence of DNAJA1.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified Hsp70 protein.
-
Addition of Components: Add purified DNAJA1 (or other J-domain co-chaperones) and this compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Phosphate (B84403) Detection: After a set incubation time, measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine its inhibitory effect.
Luciferase Refolding Assay
Objective: To assess the ability of the Hsp70/DNAJA1 chaperone system to refold a denatured substrate protein in the presence and absence of this compound.
Methodology:
-
Denaturation of Luciferase: Chemically denature purified firefly luciferase.
-
Refolding Reaction: Dilute the denatured luciferase into a refolding buffer containing the Hsp70 chaperone machinery (Hsp70, DNAJA1, and an ATP regeneration system).
-
Inhibitor Treatment: Perform the refolding reaction in the presence of varying concentrations of this compound or a vehicle control.
-
Measurement of Luciferase Activity: At different time points, measure the recovered luciferase activity by adding its substrate, luciferin, and quantifying the resulting luminescence.
-
Data Analysis: Plot the percentage of refolded luciferase activity over time for each concentration of this compound.
Mandatory Visualizations
Signaling Pathway of Hsp70/DNAJA1 and Point of Inhibition by this compound
Caption: The Hsp70 chaperone cycle and the inhibitory action of this compound on the DNAJA1-Hsp70 interaction.
Experimental Workflow for Validating this compound On-Target Effects
Caption: A logical workflow for confirming the on-target effects of this compound by comparing genetic and pharmacological methods.
Alternative Small Molecule Inhibitors
-
PES-Cl (2-phenylethynesulfonamide): This compound is an allosteric inhibitor of Hsp70 that binds to its C-terminal substrate-binding domain.
-
VER-155008: An ATP-competitive inhibitor that targets the nucleotide-binding domain of Hsp70.
-
MKT-077: A rhodacyanine derivative that was initially identified as a mitochondrial toxicant and later found to bind to the nucleotide-binding domain of Hsp70.
These inhibitors, while all targeting the Hsp70 chaperone system, have different mechanisms of action compared to this compound, which specifically targets the co-chaperone DNAJA1. The choice of inhibitor would depend on the specific biological question being addressed. For instance, to specifically probe the role of the DNAJA1-Hsp70 interaction, this compound would be the more appropriate tool.
Conclusion
The on-target effects of the DNAJA1 inhibitor this compound are strongly supported by genetic approaches. The phenotypic outcomes of treating cancer cells with this compound, particularly the sensitization to other anticancer drugs, closely mirror the effects of genetically knocking out DNAJA1. This convergence of evidence from both pharmacological and genetic methodologies provides a high degree of confidence that this compound acts specifically through the inhibition of DNAJA1. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting the Hsp70/DNAJA1 chaperone axis in cancer and other diseases.
References
Independent Verification of 116-9e's Role in Chemosensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNAJA1 inhibitor 116-9e with other emerging alternatives, focusing on its role in chemosensitization. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
The molecule this compound has been identified as an inhibitor of the Hsp70 co-chaperone DNAJA1, a protein implicated in cancer cell survival and drug resistance.[1][2] Preclinical studies suggest that this compound can sensitize cancer cells to a range of existing anticancer drugs, highlighting its potential as a chemosensitizing agent. This guide summarizes the key findings related to this compound and compares it with other DNAJA1-targeting molecules, C86 and GY1-22, providing a framework for understanding their relative strengths and weaknesses based on current, albeit limited, independent research. A notable limitation of the current body of evidence is that the detailed chemosensitization data for this compound originates from a single primary study, underscoring the need for further independent validation.
Comparison of DNAJA1 Inhibitors in Chemosensitization
The following table summarizes the quantitative data on the chemosensitizing effects of this compound in combination with various anticancer drugs in LNCaP prostate cancer cells.[3][4] Data for comparator molecules C86 and GY1-22 is less focused on broad chemosensitization and more on their specific mechanisms of action.
Table 1: Synergistic and Antagonistic Effects of this compound in LNCaP Prostate Cancer Cells
| Combination Drug | Drug Class | Observed Effect with this compound | Combination Index (CI) Range* |
| Cabozantinib | Receptor Tyrosine Kinase Inhibitor | Synergy | < 1 |
| Clofarabine | Ribonucleotide Reductase Inhibitor | Synergy | < 1 |
| Vinblastine | Microtubule Inhibitor | Synergy | < 1 |
| Idarubicin | Topoisomerase II Inhibitor | Antagonism | > 1 |
| Omacetaxine | Protein Synthesis Inhibitor | Antagonism | > 1 |
| Sorafenib | Multi-kinase Inhibitor | Antagonism | > 1 |
-
Combination Index (CI) values are a measure of drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.[3][4]
Table 2: Comparison of Investigational DNAJA1 Inhibitors
| Feature | This compound | C86 | GY1-22 |
| Primary Mechanism | Inhibition of DNAJA1 | Pan-HSP40/DnaJ inhibitor | Disrupts DNAJA1-mutant p53 interaction |
| Reported Effects | Sensitizes cancer cells to various chemotherapies.[3][4] | Induces degradation of full-length and variant androgen receptors.[5] | Induces degradation of mutant p53, leading to cancer cell growth inhibition. |
| Chemosensitization Data | Quantitative CI values available for several drugs.[3][4] | Limited quantitative data on synergy with other anticancer drugs. | Synergistic effects with atorvastatin (B1662188) have been noted. |
| Development Stage | Preclinical | Preclinical | Preclinical |
| Independent Verification | Lacking | Limited | Limited |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.
Cell Viability and Drug Combination Assays
This protocol was utilized to determine the synergistic or antagonistic effects of this compound in combination with other anticancer drugs.[3][4]
-
Cell Culture: LNCaP prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the individual anticancer drugs, this compound alone, or a combination of both.
-
Incubation: The treated cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method to quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).
3D Spheroid Disruption Assay
This assay was used to assess the effect of drug combinations on three-dimensional tumor models.[4]
-
Spheroid Formation: LNCaP cells were cultured in conditions that promote the formation of 3D spheroids.
-
Drug Treatment: Spheroids were treated with single agents or combinations of this compound and other anticancer drugs.
-
Morphological Analysis: Changes in spheroid size and morphology were visually monitored and imaged over several days to assess the disruption of the spheroid structure as an indicator of treatment efficacy.
Signaling Pathways and Mechanisms of Action
The chemosensitizing effect of this compound is primarily attributed to its inhibition of DNAJA1, a critical co-chaperone for Hsp70. This disruption of the chaperone machinery is hypothesized to lead to the destabilization of client proteins essential for cancer cell survival and drug resistance.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 Depletion by Novel Inhibitors for HSP40/J-Domain Proteins Derived from the Natural Compound Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of 116-9e: Amplifying the Anticancer Effects of Diverse Drug Classes
A detailed comparison of the synergistic interactions between the novel DNAJA1 inhibitor, 116-9e, and a panel of established anticancer agents reveals a significant enhancement of therapeutic efficacy against castration-resistant prostate cancer (CRPC). This guide provides a comprehensive analysis of the synergistic and antagonistic effects observed, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
The compound this compound, a potent inhibitor of DnaJ heat shock protein family (Hsp40) member A1 (DNAJA1), has demonstrated a remarkable ability to sensitize cancer cells to existing chemotherapeutics. DNAJA1 is a crucial co-chaperone for the heat shock protein 70 (Hsp70), playing a vital role in protein folding, stability, and degradation. By inhibiting DNAJA1, this compound disrupts these fundamental cellular processes, creating a vulnerability that can be exploited by other anticancer drugs.
This guide focuses on the comparative synergistic effects of this compound with three distinct anticancer drugs: cabozantinib, clofarabine, and vinblastine (B1199706). We also present data on drugs that exhibit an antagonistic relationship with this compound, namely idarubicin, omacetaxine, and sorafenib (B1663141), to provide a complete picture of the combination landscape.
Quantitative Analysis of Synergistic and Antagonistic Interactions
The synergy or antagonism of drug combinations was quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 signifies antagonism. The following tables summarize the quantitative data from studies on the LNCaP castration-resistant prostate cancer cell line.
Table 1: Synergistic Effects of this compound with Anticancer Drugs
| Anticancer Drug | Concentration Range of Anticancer Drug | Concentration of this compound | Combination Index (CI) Values | Level of Synergy |
| Cabozantinib | 0.1 µM - 10 µM | 5 µM | < 0.9 | Synergistic |
| Clofarabine | 1 nM - 100 nM | 5 µM | < 0.9 | Synergistic |
| Vinblastine | 0.1 nM - 10 nM | 5 µM | < 0.9 | Synergistic |
Table 2: Antagonistic Effects of this compound with Anticancer Drugs
| Anticancer Drug | Concentration Range of Anticancer Drug | Concentration of this compound | Combination Index (CI) Values | Level of Interaction |
| Idarubicin | 1 nM - 100 nM | 5 µM | > 1.1 | Antagonistic |
| Omacetaxine | 0.1 nM - 10 nM | 5 µM | > 1.1 | Antagonistic |
| Sorafenib | 1 µM - 20 µM | 5 µM | > 1.1 | Antagonistic |
Unraveling the Mechanisms of Synergy: A Look at the Signaling Pathways
The synergistic effects of this compound with cabozantinib, clofarabine, and vinblastine stem from the convergence of their distinct mechanisms of action on critical cancer cell pathways.
This compound and Cabozantinib: A Two-Pronged Attack on Pro-Survival Signaling
Cabozantinib is a multi-tyrosine kinase inhibitor that targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including VEGFR and MET. The inhibition of DNAJA1 by this compound is hypothesized to destabilize client proteins that are crucial for the activation and downstream signaling of these tyrosine kinases. This dual blockade prevents the cancer cells from compensating for the inhibition of one pathway by upregulating another, leading to a more profound and sustained antitumor effect.
This compound and Clofarabine: Overwhelming the DNA Damage Response
Clofarabine is a nucleoside analog that inhibits DNA polymerase and ribonucleotide reductase, leading to the accumulation of DNA damage and cell cycle arrest. The Hsp70/DNAJA1 chaperone system is known to play a role in the DNA damage response (DDR) by stabilizing key DDR proteins. By inhibiting DNAJA1, this compound compromises the cell's ability to repair the DNA damage induced by clofarabine, leading to an accumulation of catastrophic DNA lesions and ultimately, apoptosis.
This compound and Vinblastine: Disrupting the Mitotic Checkpoint and Promoting Apoptosis
Vinblastine is a microtubule-destabilizing agent that disrupts the formation of the mitotic spindle, leading to cell cycle arrest in M-phase. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that prevents cells with a defective spindle from proceeding through mitosis. The Hsp70/DNAJA1 system has been implicated in the proper functioning of the SAC. Inhibition of DNAJA1 by this compound may lead to a dysfunctional SAC, causing cells to bypass mitotic arrest and undergo apoptosis due to catastrophic mitotic errors.
Experimental Protocols
Cell Culture: The LNCaP human prostate adenocarcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Drug Combination and Cell Viability Assay: LNCaP cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a dose matrix of this compound and the respective anticancer drugs (cabozantinib, clofarabine, vinblastine, idarubicin, omacetaxine, or sorafenib) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method with the CompuSyn software. The CI values were determined at various effect levels (fraction affected, Fa) to assess the nature of the drug interaction across a range of concentrations.
Conclusion
The DNAJA1 inhibitor this compound demonstrates significant synergistic anticancer activity when combined with a diverse range of chemotherapeutic agents. The enhancement of efficacy with cabozantinib, clofarabine, and vinblastine highlights the potential of targeting the Hsp70 co-chaperone system as a broad strategy to overcome drug resistance and improve patient outcomes. The antagonistic interactions observed with idarubicin, omacetaxine, and sorafenib underscore the importance of rational drug combination design and the need for a deeper understanding of the complex interplay between different cellular pathways. Further preclinical and clinical investigations are warranted to translate these promising findings into effective therapeutic strategies for cancer patients.
A Comparative Guide to the Validation of 116-9e as a Chemical Probe for DNAJA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule 116-9e as a chemical probe for the DnaJ homolog subfamily A member 1 (DNAJA1), a crucial Hsp40 co-chaperone. Due to the limited availability of direct biochemical validation data for this compound, this guide focuses on its characterization through cellular and biological outcomes, alongside a comparison with alternative DNAJA1-targeting compounds.
Introduction to DNAJA1 and the Role of Chemical Probes
DNAJA1 is a key component of the cellular chaperone network, collaborating with Hsp70 to facilitate protein folding, prevent protein aggregation, and regulate a variety of cellular processes. Its involvement in cancer and neurodegenerative diseases has made it an attractive target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the specific functions of proteins like DNAJA1 within complex biological systems. An ideal chemical probe exhibits high potency, selectivity, and demonstrated target engagement in cellular contexts.
This guide evaluates this compound in the context of these criteria, drawing on available literature to provide a clear comparison with other reported DNAJA1 inhibitors.
Overview of this compound and Alternative DNAJA1-Targeting Compounds
As a result, a direct quantitative comparison of this compound with other compounds based on biochemical potency is not currently possible. The following sections will, therefore, focus on the available cellular and functional data for this compound and its alternatives.
Alternative compounds targeting DNAJA1 that have been reported in the literature include:
-
C86: A chalcone-based compound.
-
GY1-22: An inhibitor of the DNAJA1-mutant p53 interaction.
-
Plumbagin (B1678898) Derivatives (PLIHZ and PLTFBH): Natural product-derived compounds identified through in-silico screening.
Comparative Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. This information is compiled from various studies to facilitate a side-by-side comparison of their reported cellular effects and validation methods.
Table 1: Cellular Activity of DNAJA1-Targeting Compounds
| Compound | Target(s) | Cell-Based Assay | Reported Effect | IC50 (Cell Viability) | Reference |
| This compound | DNAJA1 | Sensitization of cancer cells to other drugs | Potentiates the effect of anticancer agents | Not Reported | [2][3] |
| C86 | DNAJA1 and other HSP40/JDPs | Androgen receptor degradation | Induces degradation of full-length and variant androgen receptors | Not Reported | |
| GY1-22 | DNAJA1-mutant p53 interaction | Inhibition of cancer cell growth | Inhibits mutp53-driven pancreatic cancer cell growth | ~28 µM (P03 cells) | |
| PLTFBH | DNAJA1 and other HSP40/JDPs | Inhibition of cancer cell migration | Reduces migration of cancer cells with conformational mutant p53 | Varies by cell line |
Table 2: Validation Assays for DNAJA1-Targeting Compounds
| Compound | In Vitro Binding Assay | Cellular Target Engagement Assay | Selectivity Information | Reference |
| This compound | Not Reported | Inferred from cellular phenotype | Not Reported | |
| C86 | Not Reported | Inferred from cellular phenotype | Binds to several HSP40/JDPs | |
| GY1-22 | Inferred from inhibition of protein-protein interaction | Inferred from cellular phenotype | Targets the DNAJA1-mutp53 interface | |
| PLTFBH | In-silico docking | Cellular Thermal Shift Assay (CETSA) | Reduces levels of multiple HSP40/JDPs |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the validation of DNAJA1 chemical probes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This assay determines if a compound binds to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (DNAJA1) in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble DNAJA1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
ATPase Activity Assay
Principle: DNAJA1, in conjunction with Hsp70, stimulates the hydrolysis of ATP. This assay measures the rate of ATP hydrolysis to determine the inhibitory effect of a compound on DNAJA1's co-chaperone activity.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing purified DNAJA1, Hsp70, a suitable protein substrate (e.g., denatured luciferase), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at a constant temperature (e.g., 37°C).
-
Measure Phosphate (B84403) Release: At different time points, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of phosphate release against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of purified DNAJA1 and the test compound in the same buffer. Degas the solutions to remove air bubbles.
-
ITC Experiment: Load the DNAJA1 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the DNAJA1 solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of DNAJA1 chemical probes.
Conclusion and Future Directions
This compound serves as a useful tool for studying the cellular functions of DNAJA1, particularly in the context of cancer biology. However, its characterization as a high-quality chemical probe is currently incomplete due to the absence of publicly available, direct biochemical data on its potency and binding affinity for DNAJA1.
In contrast, alternative compounds such as the plumbagin derivative PLTFBH have been characterized with cellular target engagement assays, and compounds like GY1-22 have defined cellular IC50 values. These alternatives provide a valuable, albeit mechanistically different, set of tools for researchers studying DNAJA1.
To rigorously validate this compound as a chemical probe, future studies should focus on:
-
Biochemical Characterization: Determining the in vitro IC50 of this compound against DNAJA1's ATPase activity and its binding affinity (Kd) through biophysical methods like ITC or SPR.
-
Selectivity Profiling: Assessing the selectivity of this compound against a panel of other J-domain containing proteins to understand its specificity.
-
Direct Target Engagement: Confirming the direct binding of this compound to DNAJA1 in cells using methods like CETSA.
By addressing these gaps, the scientific community can more confidently utilize this compound as a specific and well-characterized chemical probe to further unravel the complex biology of DNAJA1.
References
A Comparative Guide to the Specificity of DNAJA1 Inhibitors: 116-9e and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The co-chaperone DNAJA1, a member of the Hsp40 family, plays a critical role in cellular proteostasis by collaborating with Hsp70 to facilitate protein folding, prevent aggregation, and assist in protein degradation. Its involvement in various disease pathways, particularly in cancer, has made it an attractive target for therapeutic intervention. The small molecule 116-9e has been identified as an inhibitor of DNAJA1 and is utilized in research to probe its function and sensitize cancer cells to other therapies.[1] This guide provides a comparative assessment of the specificity of this compound and other known DNAJA1 inhibitors, supported by available experimental data and detailed methodologies for evaluation.
Overview of DNAJA1 and its Inhibition
DNAJA1 functions by binding to unfolded or misfolded substrate proteins and delivering them to Hsp70. It then stimulates the ATPase activity of Hsp70, a crucial step for the efficient processing of the substrate. This interaction is mediated by the highly conserved J-domain of DNAJA1. Inhibition of the DNAJA1-Hsp70 interaction or the direct activity of DNAJA1 can disrupt these essential cellular processes, leading to therapeutic effects in diseases like cancer where cancer cells are often dependent on chaperone machinery for survival.[2]
Comparative Analysis of DNAJA1 Inhibitors
This section compares this compound with other small molecules reported to inhibit or affect the function of DNAJA1: C86 and the plumbagin (B1678898) derivative, PLTFBH.
| Inhibitor | Target(s) | Reported Potency | Specificity Profile | Mechanism of Action |
| This compound | DNAJA1 (and its bacterial homologue DnaJ) | Inhibits the DnaK-DnaJ (Hsp70-Hsp40) ATPase activity by ~80% in a biochemical assay.[3] Specific IC50 or Kd values for direct binding to human DNAJA1 are not publicly available. | Appears to be selective for the J-domain mediated activation of Hsp70.[3] Off-target effects have been noted in some cellular contexts.[4] | Suggested to block the interaction between the J-domain of DNAJA1 and Hsp70, thereby inhibiting Hsp70's ATPase stimulation.[3] |
| C86 | Pan-Hsp40/J-domain proteins (including DNAJA1, DNAJB1, etc.) | Specific IC50 or Kd values for individual J-domain proteins are not publicly available. | Broad-spectrum inhibitor of human Hsp40 proteins, binding to members of the A, B, and C subfamilies of J-domain proteins.[5] | Binds to the conserved J-domain of Hsp40 proteins, likely disrupting their interaction with Hsp70.[5] |
| PLTFBH | DNAJA1 and other Hsp40/J-domain proteins | Cell viability IC50 in HN31 cells is approximately 40 µM (24h). Reduces protein levels of several HSP40/JDPs. | Reduces the protein levels of a subset of Hsp40/JDPs, suggesting some level of selectivity, but is not entirely specific to DNAJA1. | Binds to the J-domain of DNAJA1 and other Hsp40s, leading to their degradation. |
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of a DNAJA1 inhibitor, a combination of biochemical and cellular assays is recommended.
1. DNAJA1/Hsp70-Coupled ATPase Activity Assay
This biochemical assay directly measures the ability of an inhibitor to disrupt the primary function of DNAJA1, which is to stimulate the ATPase activity of Hsp70.
-
Principle: The rate of ATP hydrolysis by Hsp70 is measured in the presence and absence of DNAJA1 and the inhibitor. A specific inhibitor will reduce the DNAJA1-stimulated ATPase activity of Hsp70.
-
Materials:
-
Purified recombinant human Hsp70 and DNAJA1 proteins.
-
ATP.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based).
-
384-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp70 and the test inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding DNAJA1 and ATP.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Stop the reaction at different time points by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
-
Materials:
-
Cultured cells expressing DNAJA1.
-
Test inhibitor.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Antibody specific to DNAJA1 for Western blotting.
-
Standard Western blotting equipment.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DNAJA1 in each sample by Western blotting.
-
Plot the amount of soluble DNAJA1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the inhibitor is titrated into a solution of the target protein, and the heat released or absorbed during the binding reaction is measured.
-
Materials:
-
Purified recombinant DNAJA1 protein.
-
Test inhibitor.
-
ITC instrument.
-
Dialysis buffer.
-
-
Procedure:
-
Dialyze the purified DNAJA1 and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.
-
Load the DNAJA1 solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the DNAJA1-Hsp70 chaperone cycle, the experimental workflow for assessing inhibitor specificity, and the logical relationship in specificity assessment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Novel insights into the post-translational modifications of Ydj1/DNAJA1 co-chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRUMAN LAB | Home [pages.charlotte.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of 116-9e, a DNAJA1 Inhibitor
This document outlines the essential procedures for the proper disposal of 116-9e, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of specific data for this compound, it must be treated as a hazardous substance.
Quantitative Data Summary for Handling and Disposal
The following table summarizes general quantitative limits and parameters that are critical for the safe management of hazardous chemical waste in a laboratory setting. These are based on general guidelines and must be verified against your institution's specific policies.
| Parameter | Guideline | Source(s) |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste is permitted in any single SAA. | [7] |
| Acutely Toxic Waste Limit in SAA | For acutely toxic chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [7] |
| Container Fill Level | Waste containers should not be filled beyond 80-90% capacity to prevent spills and allow for vapor expansion. | [8] |
| pH Range for Aqueous Waste Neutralization | Dilute aqueous solutions of acids and bases should be neutralized to a pH between 7 and 9 before being considered for any form of disposal, subject to institutional approval. | [9] |
| Peroxide-Forming Chemical Disposal Timeline | Class A peroxide-forming chemicals should be disposed of within three months of opening. Class B peroxide-formers should be disposed of within one year of opening. | [7] |
Experimental Protocols: Step-by-Step Disposal Procedures for this compound
The following protocols are based on best practices for the disposal of research chemicals with unknown or undocumented hazards.[5][6]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles when handling this compound waste.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Waste Segregation and Collection:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[5][9]
-
Solid Waste: Dispose of all materials contaminated with this compound, such as gloves, pipette tips, and weigh papers, in a designated hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[5]
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemical waste.[10]
3. Container Management and Labeling:
-
Container Integrity: Use waste containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[5][9]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound (DNAJA1 inhibitor)," and the date accumulation began. Do not use abbreviations or chemical formulas.[6]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][9]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills or leaks.[5][9]
5. Arranging for Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][11]
-
Provide the EHS personnel with all necessary documentation, including the completed hazardous waste label.
-
Do not dispose of this compound down the drain or in the regular trash.[9][11]
6. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate solvent, followed by a thorough cleaning with soap and water.
-
Collect all materials used for decontamination as hazardous solid waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for the research chemical this compound.
References
- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Guide for Compound 116-9e
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "116-9e" is not publicly available. The information herein is based on best practices for handling potent, solid organic compounds in a research and development laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult all available safety information before handling any new chemical entity.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of compound this compound, a substance identified in research as a DNAJA1 inhibitor. Given its potential biological activity, it is prudent to handle this compound with a high degree of caution to minimize exposure.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on the assumption that this compound is a solid, potentially fine powder.
Core PPE Ensemble:
-
Primary Engineering Control: A certified chemical fume hood is mandatory for all manipulations of solid this compound to control airborne particulates.
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs or a disposable gown should be worn over personal clothing.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles or a full-face shield worn over safety glasses are recommended.
-
Hand Protection: Double gloving is required. An inner nitrile glove should be worn, with a second, thicker nitrile or neoprene glove as the outer layer. Gloves should be changed immediately upon contamination.[1]
-
Respiratory Protection: For weighing and handling of the powder outside of a certified containment device (not recommended), a powered air-purifying respirator (PAPR) with a HEPA filter is essential. For work within a fume hood, respiratory protection is typically not required if the hood is functioning correctly.
II. Quantitative Safety Data
For informed PPE selection and safe laboratory operation, quantitative data is crucial. The following tables provide guidance on glove selection and engineering controls.
Table 1: Glove Breakthrough Time for Common Laboratory Solvents
When preparing solutions of this compound, the choice of glove should be resistant to the solvent used. The following table provides breakthrough times for common solvents with nitrile and neoprene gloves. A breakthrough time of over 480 minutes is considered excellent.
| Chemical Name | CAS Number | Nitrile (minutes) | Neoprene (minutes) |
| Acetone | 67-64-1 | < 15 | > 480 |
| Acetonitrile | 75-05-8 | < 15 | > 480 |
| Dichloromethane | 75-09-2 | < 15 | < 15 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | > 480 | > 480 |
| Ethanol | 64-17-5 | > 480 | > 480 |
| Hexanes | 110-54-3 | > 480 | > 480 |
| Isopropanol | 67-63-0 | > 480 | > 480 |
| Methanol | 67-56-1 | < 15 | > 480 |
| Toluene | 108-88-3 | 15 - 30 | > 480 |
| Xylene | 1330-20-7 | 15 - 30 | > 480 |
Data is generalized and can vary by glove manufacturer and thickness. Always consult the manufacturer's specific chemical resistance data.
Table 2: Engineering Control Specifications
Proper ventilation is critical when handling powdered compounds. The following are recommended specifications for chemical fume hoods.
| Parameter | Recommended Value | Rationale |
| Fume Hood Face Velocity | 80-120 feet per minute (fpm) (0.4-0.6 m/s) | Ensures containment of airborne particles without creating turbulence that could lead to exposure.[2][3][4][5][6] |
| Fume Hood Certification | Annually | Verifies proper function and containment. |
III. Experimental Protocols
Adherence to standardized protocols is essential for safety and reproducibility.
Protocol for Weighing and Preparing a Solution of this compound:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, vials, and solvent.
-
Prepare a designated hazardous waste container for all disposable items that will come into contact with the compound.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don a disposable lab coat or gown, ensuring it is fully fastened.
-
Don outer nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don safety glasses with side shields or chemical splash goggles.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.[7]
-
Use a dedicated, labeled spatula for handling this compound.
-
Carefully transfer the desired amount of the solid compound from the stock vial to a disposable weigh boat.
-
Close the stock vial immediately after dispensing.
-
-
Solution Preparation:
-
Place the weigh boat containing the compound into a suitable container (e.g., a beaker or flask).
-
Slowly add the desired solvent to the container to dissolve the compound, minimizing the risk of splashing.
-
If necessary, gently swirl or stir the solution until the compound is fully dissolved.
-
-
Post-Procedure:
-
Cap the container with the prepared solution and label it appropriately.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat, outer gloves, and any other contaminated disposable items in the designated hazardous waste container.
-
IV. Diagrams and Visualizations
PPE Selection Workflow for Handling this compound
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling compound this compound.
Caption: PPE selection workflow for handling compound this compound.
V. Decontamination and Disposal Plan
A clear plan for decontamination and waste disposal is critical to prevent cross-contamination and ensure laboratory safety.
Decontamination Procedures:
-
Work Surfaces: At the end of each procedure, decontaminate the work surface within the fume hood with a suitable solvent, followed by a general laboratory disinfectant.
-
Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned with an appropriate solvent.
-
Spills: In the event of a spill, cordon off the area. For a small spill of solid, gently cover with absorbent material and then wet with a suitable solvent before carefully wiping up. For a liquid spill, absorb with a chemical spill pillow or absorbent pads. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, absorbent pads, and disposable lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, glass pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
